molecular formula C27H28FN3O4 B15622640 Veonetinib CAS No. 1210828-09-3

Veonetinib

Cat. No.: B15622640
CAS No.: 1210828-09-3
M. Wt: 477.5 g/mol
InChI Key: RYPUFHJIOUAMKT-UHFFFAOYSA-N
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Description

Veonetinib is a useful research compound. Its molecular formula is C27H28FN3O4 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1210828-09-3

Molecular Formula

C27H28FN3O4

Molecular Weight

477.5 g/mol

IUPAC Name

5-[2-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxyethyl]-5-azaspiro[2.4]heptan-7-ol

InChI

InChI=1S/C27H28FN3O4/c1-16-11-18-19(30-16)3-4-22(26(18)28)35-21-5-8-29-20-13-24(23(33-2)12-17(20)21)34-10-9-31-14-25(32)27(15-31)6-7-27/h3-5,8,11-13,25,30,32H,6-7,9-10,14-15H2,1-2H3

InChI Key

RYPUFHJIOUAMKT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Action of Veonetinib (Elzovantinib/TPX-0022): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Diego, CA – Veonetinib, also known as elzovantinib (B2457233) and TPX-0022, is an orally bioavailable, multi-targeted kinase inhibitor demonstrating significant potential in the treatment of various cancers. This technical guide provides an in-depth overview of its mechanism of action, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.

Core Mechanism: A Three-Pronged Attack on Cancer Signaling

This compound functions as a potent inhibitor of three key tyrosine kinases that are frequently overexpressed or mutated in a variety of tumors: MET, CSF1R, and SRC.[1] By targeting these kinases, this compound disrupts critical signaling pathways involved in tumor cell proliferation, survival, invasion, metastasis, and modulation of the tumor microenvironment.[1][2]

Table 1: Kinase Inhibition Profile of this compound (Elzovantinib/TPX-0022)

Target KinaseEnzymatic IC50 (nM)Cellular IC50 (nM)Reference
MET0.14~1-3 (in SNU-5 and MKN-45 cells)[3][4]
CSF1R0.76<3 (autophosphorylation in Ba/F3 ETV6-CSF1R cells)[4]
SRC0.12Not explicitly stated[3][4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Dissecting the Signaling Cascades: How this compound Works

This compound's efficacy stems from its ability to simultaneously block multiple oncogenic signaling pathways.

MET Inhibition: Halting Tumor Growth and Spread

The MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), or through genetic alterations (e.g., MET exon 14 skipping mutations, amplification), triggers a cascade of downstream signaling.[1] This leads to increased cell growth, proliferation, survival, and invasion. This compound effectively inhibits MET autophosphorylation and subsequently suppresses the activation of key downstream effectors, including the STAT3, ERK, and AKT pathways.[3]

MET_Signaling_Pathway This compound's Inhibition of the MET Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binds pMET pMET MET->pMET Autophosphorylation This compound This compound (Elzovantinib/TPX-0022) This compound->pMET Inhibits GRB2_SOS GRB2/SOS pMET->GRB2_SOS PI3K PI3K pMET->PI3K STAT3 STAT3 pMET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: this compound inhibits MET autophosphorylation.

CSF1R Inhibition: Remodeling the Tumor Microenvironment

The Colony-Stimulating Factor 1 Receptor (CSF1R) is primarily expressed on macrophages, including tumor-associated macrophages (TAMs).[1] Activation of CSF1R by its ligand, CSF1, promotes the differentiation and survival of TAMs, which often contribute to an immunosuppressive tumor microenvironment that fosters tumor growth.[2] Preclinical studies have shown that this compound's inhibition of CSF1R leads to a reduction in TAMs and a shift towards a more anti-tumor M1 macrophage phenotype, thereby promoting an anti-tumor immune response.[5]

CSF1R_Signaling_Pathway This compound's Impact on the CSF1R Pathway and TAMs cluster_tme Tumor Microenvironment CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds TAM Tumor-Associated Macrophage (TAM) Immunosuppression Immunosuppression & Tumor Promotion TAM->Immunosuppression This compound This compound (Elzovantinib/TPX-0022) pCSF1R pCSF1R This compound->pCSF1R Inhibits CSF1R->pCSF1R Autophosphorylation pCSF1R->TAM Promotes Survival & M2 Polarization

Caption: this compound inhibits CSF1R in TAMs.

SRC Inhibition: A Dual Impact on Tumor Cells and Microenvironment

SRC is a non-receptor tyrosine kinase that acts as a key downstream mediator of MET signaling and is also involved in various other oncogenic pathways.[6] Its inhibition by this compound likely contributes to the overall anti-tumor effect by further dampening signals that promote cell proliferation, motility, and survival.

Preclinical and Clinical Evidence

In vitro studies have demonstrated this compound's potent inhibition of cell growth in cancer cell lines dependent on MET and CSF1R signaling.[3][4] For instance, in a Ba/F3 cell model engineered to express an ETV6-CSF1R fusion protein, this compound inhibited cell growth with an IC50 of 14 nM.[5]

In vivo studies using xenograft models have shown significant tumor growth inhibition. In a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC), oral administration of this compound resulted in 85% tumor regression.[3] Furthermore, in a syngeneic mouse model, this compound treatment not only inhibited tumor growth but also led to an increase in cytotoxic CD8+ T cells within the tumor microenvironment, highlighting its immunomodulatory effects.[2]

The Phase 1 SHIELD-1 clinical trial (NCT03993873) has provided initial evidence of this compound's clinical activity and a manageable safety profile in patients with advanced solid tumors harboring MET genetic alterations.[7][8]

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the mechanism of action of this compound are outlined below.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Materials:

  • Recombinant human MET, CSF1R, and SRC kinase domains

  • ATP and appropriate peptide substrate

  • This compound (elzovantinib/TPX-0022)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system

  • Plate reader

Method:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and this compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of MET, CSF1R, and their downstream signaling proteins in cancer cell lines.

Materials:

  • Cancer cell lines with MET or CSF1R alterations (e.g., SNU-5, MKN-45, Ba/F3 ETV6-CSF1R)

  • Cell culture medium and supplements

  • This compound (elzovantinib/TPX-0022)

  • HGF or CSF1 ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-MET, total MET, phospho-CSF1R, total CSF1R, phospho-STAT3, total STAT3, phospho-ERK, total ERK, phospho-AKT, and total AKT.

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Method:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with the appropriate ligand (HGF or CSF1) for a short period (e.g., 15 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To measure the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound (elzovantinib/TPX-0022)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Solubilization solution (for MTT)

  • Plate reader

Method:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.

  • For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value from the dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells or patient-derived tumor fragments

  • This compound (elzovantinib/TPX-0022) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Method:

  • Implant cancer cells or tumor fragments subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally, once or twice daily, for the duration of the study.

  • Measure the tumor volume with calipers 2-3 times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture Western_Blot Cellular Phosphorylation Assay (Western Blot) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (Growth Inhibition) Cell_Culture->Viability_Assay Xenograft_Model Xenograft Tumor Model (Efficacy & Tolerability) Viability_Assay->Xenograft_Model Promising Results PD_Analysis Pharmacodynamic Analysis (Target Modulation in Tumors) Xenograft_Model->PD_Analysis TME_Analysis Tumor Microenvironment Analysis (e.g., Flow Cytometry for TAMs) Xenograft_Model->TME_Analysis

Caption: Workflow for preclinical evaluation.

Conclusion

This compound (elzovantinib/TPX-0022) is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the potent and simultaneous inhibition of MET, CSF1R, and SRC. This multifaceted approach not only directly targets tumor cell growth and survival but also favorably modulates the tumor immune microenvironment. The preclinical and initial clinical data strongly support its continued development as a novel therapeutic agent for cancers with alterations in the MET signaling pathway. Further investigation into its clinical efficacy and the identification of predictive biomarkers will be crucial in realizing its full therapeutic potential.

References

Veonetinib: A Technical Overview of a Novel Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veonetinib is an emerging small molecule inhibitor targeting the tyrosine kinase family. While its precise kinase selectivity profile remains proprietary, available data demonstrates potent anti-proliferative activity in clinically relevant cancer cell lines. This technical guide synthesizes the current public knowledge on this compound, including its cellular efficacy and the experimental methodologies used for its initial characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound, also referred to as Example 3 in patent literature, is a novel tyrosine kinase inhibitor developed by Advenchen Laboratories.[1][2] As a member of this therapeutic class, this compound is presumed to exert its anti-neoplastic effects by blocking the phosphorylation cascade essential for tumor cell growth, proliferation, and survival. The International Nonproprietary Name (INN) "this compound" was proposed in August 2024.[1][2] While its specific molecular targets within the human kinome have not been publicly disclosed, its efficacy in cellular models of cancer suggests a promising profile.

Cellular Activity

This compound has demonstrated significant anti-proliferative effects in human cancer cell lines, indicating its potential as a therapeutic agent. The half-maximal inhibitory concentrations (IC50) have been determined in lung and colon cancer models.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.1
LOVOColon Adenocarcinoma0.4
Data sourced from Probechem Biochemicals and other suppliers referencing patent WO2010021918 A1.[3][4][5]

Presumed Mechanism of Action: Tyrosine Kinase Inhibition

While the specific kinases inhibited by this compound are not yet detailed in public literature, its classification as a tyrosine kinase inhibitor (TKI) allows for a generalized depiction of its mechanism of action. TKIs typically function by competing with adenosine (B11128) triphosphate (ATP) for the binding site on the kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream signaling proteins involved in oncogenic pathways.

Diagram 1: Generalized Signaling Pathway of a Tyrosine Kinase Inhibitor. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates This compound This compound This compound->RTK Inhibits ATP ATP ATP->RTK Binds & Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Generalized signaling pathway of a tyrosine kinase inhibitor.

Experimental Protocols

The following section details the likely methodology for the cell-based assays used to determine the IC50 values of this compound, based on standard industry practices for cancer drug discovery.

Cell Proliferation Assay (e.g., MTT or Sulforhodamine B Assay)

This assay is a cornerstone for assessing the anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in A549 and LOVO cell lines.

Materials:

  • A549 and LOVO human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagent

  • Solubilization buffer (for MTT) or Tris base (for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound is prepared from the stock solution. The culture medium is removed from the wells and replaced with fresh medium containing varying concentrations of this compound. A control group receives medium with the vehicle (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 72 hours).

  • Cell Viability Measurement:

    • For MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals. A solubilization buffer is then added to dissolve the crystals.

    • For SRB Assay: Cells are fixed with trichloroacetic acid, washed, and then stained with SRB solution. Unbound dye is washed away, and the protein-bound dye is solubilized with Tris base.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).

  • Data Analysis: The absorbance values are converted to percentage of cell growth inhibition relative to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Diagram 2: Experimental Workflow for Cell Proliferation Assay. A1 Seed Cells in 96-well Plate A2 Incubate 24h (Attachment) A1->A2 B1 Prepare this compound Serial Dilutions B2 Treat Cells with Compound A2->B2 B1->B2 B3 Incubate 72h (Proliferation) B2->B3 C1 Add Viability Reagent (MTT/SRB) B3->C1 C2 Read Absorbance (Microplate Reader) C1->C2 C3 Calculate IC50 C2->C3

Caption: Experimental workflow for cell proliferation assay.

Future Directions and Kinase Profiling

To fully elucidate the therapeutic potential and guide the clinical development of this compound, the next critical step is the comprehensive characterization of its kinase inhibition profile. This is typically achieved through in vitro biochemical assays.

Common Kinase Profiling Techniques:

  • Radiometric Assays: A classic method measuring the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate.

  • Fluorescence-Based Assays: These include methods like FRET (Förster Resonance Energy Transfer) and fluorescence polarization, which detect changes in fluorescence upon kinase activity or inhibition.

  • Luminescence-Based Assays: Assays like Kinase-Glo® measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity.

  • Mass Spectrometry: A highly sensitive method to directly measure the phosphorylation of a substrate.

A broad kinase panel, often screening against hundreds of kinases, is necessary to determine not only the primary targets but also any off-target activities, which is crucial for predicting both efficacy and potential toxicities.

Conclusion

This compound is a promising tyrosine kinase inhibitor with demonstrated potent anti-proliferative activity against lung and colon cancer cell lines. While its specific molecular targets remain to be publicly disclosed, the existing data warrants further investigation. The methodologies described herein provide a framework for the foundational assays used in its initial characterization. Future studies detailing its full kinase selectivity profile will be essential in defining its mechanism of action and paving the way for potential clinical applications.

References

Veonetinib (Repotrectinib): A Technical Guide to its Structure-Activity Relationship and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of Veonetinib (Repotrectinib, TPX-0005), a next-generation tyrosine kinase inhibitor (TKI). We will explore its core structural features, the quantitative relationship between its structure and its potent inhibitory activity, its mechanism of action, and the key experimental protocols used in its evaluation.

Introduction: Overcoming Resistance in Kinase Inhibition

This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[1][2][3] These receptor tyrosine kinases are key oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[1] While first-generation TKIs have shown success, their efficacy is often limited by the emergence of acquired resistance, frequently through mutations in the kinase domain.[1] A common mechanism of resistance involves solvent-front mutations (e.g., ROS1 G2032R, ALK G1202R), which introduce steric hindrance that prevents the binding of larger inhibitors.[4][5]

This compound was specifically designed to overcome this challenge. Its defining feature is a compact macrocyclic structure that enables it to bind effectively to the ATP-binding pocket of both wild-type and mutant kinases, thereby evading the steric clash that renders earlier inhibitors ineffective.[4][6] This guide details the key structure-activity relationship (SAR) principles embodied in the final this compound molecule.

Core Structure and Design Principles

The central innovation in this compound's design is its macrocyclic scaffold. Unlike more flexible, linear inhibitors, the pre-organized conformation of the macrocycle minimizes adverse interactions with bulky amino acid residues that arise from solvent-front mutations.[4] This compact design is the cornerstone of its potent activity against both treatment-naïve and resistant cancer models.[7]

cluster_0 This compound (Repotrectinib) Core Structure This compound This compound Molecule Macrocycle Compact Macrocyclic Ring This compound->Macrocycle Key Structural Feature ATP_Binding Binds to ATP Pocket of ALK/ROS1/TRK Kinases Macrocycle->ATP_Binding Enables Potent Inhibition SFM_Advantage Evades Steric Hindrance from Solvent-Front Mutations (e.g., G2032R, G1202R) Macrocycle->SFM_Advantage Confers Activity Against Resistant Mutants

Caption: Core structural principle of this compound's macrocyclic design.

Quantitative Structure-Activity Relationship: Potency and Selectivity

This compound demonstrates sub-nanomolar to low-nanomolar inhibitory potency against its primary targets and key resistance mutants.[2] The following tables summarize its biochemical IC50 values, highlighting its effectiveness.

Table 1: this compound Potency against Wild-Type (WT) Kinases

Target KinaseBiochemical IC₅₀ (nM)Reference
ROS10.07[8][9]
TRKA0.83[8][9]
TRKB0.05[8][9]
TRKC0.1[8][9]
ALK1.01[2][8]
SRC5.3[2][9]
FAK6.96[9]
JAK21.04[9]

Table 2: this compound Potency against ALK Resistance Mutations

ALK MutantBiochemical IC₅₀ (nM)Reference
G1202R1.26[2][9]
L1196M1.08[2][9]

The data clearly indicates that this compound maintains potent inhibition against the ALK G1202R solvent-front mutation, with an IC50 value nearly identical to that for the wild-type enzyme. This sustained potency is a direct result of its unique macrocyclic structure.

Mechanism of Action and Signaling Pathway Inhibition

This compound functions as an ATP-competitive inhibitor.[2] It binds to the ATP-binding site within the kinase domain of ALK, ROS1, and TRK, preventing the phosphorylation of the kinases themselves and their downstream substrates.[1] This action blocks the aberrant signaling cascades that drive tumor cell proliferation and survival.[1][4] The primary pathways suppressed by this compound include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring these specific genetic alterations.[1][2]

cluster_pathway This compound Mechanism of Action GF Growth Factor RTK ALK / ROS1 / TRK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K This compound This compound This compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of ALK/ROS1/TRK signaling pathways by this compound.

Key Experimental Protocols

The evaluation of this compound and its analogs relies on standardized biochemical and cellular assays. The following are representative methodologies.

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of substrate phosphorylation. A lanthanide-labeled antibody (donor) binds to the kinase, and a fluorescently-labeled tracer (acceptor) binds to the ATP pocket. An inhibitor displaces the tracer, disrupting FRET and causing a decrease in the fluorescent signal.

Methodology:

  • Reagent Preparation: Recombinant human kinase (e.g., ALK, ROS1) is diluted in kinase buffer. A substrate peptide and ATP are also prepared in the buffer.

  • Compound Plating: this compound or analog compounds are serially diluted in DMSO and dispensed into a 384-well microplate.

  • Kinase Reaction: The kinase enzyme is added to the compound plate and incubated for a 15-minute pre-incubation period.

  • Initiation: The reaction is initiated by adding the ATP/substrate mixture. The plate is incubated at room temperature for 1-2 hours.

  • Detection: A detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added.

  • Signal Reading: After a 60-minute incubation, the plate is read on a TR-FRET compatible plate reader.

  • Data Analysis: The raw data is converted to percent inhibition, and IC50 curves are generated using non-linear regression analysis.

cluster_flow Workflow: In Vitro Kinase Assay A Prepare serial dilutions of this compound analogs in DMSO B Dispense compounds into 384-well plate A->B C Add purified kinase enzyme (e.g., ALK, ROS1, TRK) B->C D Pre-incubate to allow compound-enzyme binding C->D E Initiate reaction by adding ATP and substrate mixture D->E F Incubate at room temp to allow phosphorylation E->F G Add detection reagents (e.g., TR-FRET antibody) F->G H Read plate and measure signal (e.g., FRET ratio) G->H I Calculate % inhibition and determine IC50 values H->I

Caption: Generalized workflow for a biochemical kinase inhibition assay.

This assay measures the effect of the compound on the viability and growth of cancer cells that are dependent on the target kinase.

Principle: Ba/F3 cells, a murine pro-B cell line, do not express ALK, ROS1, or TRK. They can be engineered to express specific fusion proteins (e.g., CD74-ROS1) or mutants (e.g., SDC4-ROS1 G2032R).[4][6] The survival of these engineered cells becomes dependent on the activity of the expressed kinase. Inhibition of the kinase by this compound leads to a loss of cell viability.

Methodology:

  • Cell Culture: Engineered Ba/F3 cells expressing the target kinase (wild-type or mutant) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or its analogs and incubated for 72 hours.

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or WST-8/CCK8.[10]

  • Data Analysis: Luminescence or absorbance is measured using a plate reader. The results are normalized to untreated controls to calculate percent viability, and GI50/IC50 values are determined by plotting viability against drug concentration.

Conclusion

The structure-activity relationship of this compound is defined by its innovative, compact macrocyclic scaffold. This design choice directly addresses the critical challenge of acquired resistance to TKIs by maintaining high potency against kinases with solvent-front mutations. The quantitative data confirms its sub-nanomolar efficacy against ALK, ROS1, and TRK, and its mechanism of action involves the direct, ATP-competitive inhibition of these oncogenic drivers. The experimental protocols outlined provide a framework for the continued discovery and characterization of next-generation kinase inhibitors designed to overcome clinical resistance.

References

An In-depth Technical Guide to the Physicochemical Properties of Veonetinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veonetinib is a small molecule inhibitor of tyrosine kinases, a class of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.[1] Due to their involvement in oncogenesis, tyrosine kinases are significant targets for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering crucial data for researchers and professionals involved in its study and development. While specific experimental data for some properties are not publicly available, this guide presents a combination of identified data and standardized experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental to understanding the compound's behavior in biological systems and for formulation development.

PropertyValueSource
IUPAC Name (5R)-5-[2-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxy]ethyl]-5-azaspiro[2.4]heptan-7-ol
Chemical Formula C₂₇H₂₈FN₃O₄
Molecular Weight 477.54 g/mol
Physical State Solid[2]
Solubility Soluble in DMSO[2]
Calculated XLogP 1.82[3]
Hydrogen Bond Acceptors 7[3]
Hydrogen Bond Donors 2[3]
Rotatable Bonds 7[3]

Experimental Protocols for Physicochemical Property Determination

The following sections outline the detailed experimental methodologies for determining the key physicochemical properties of a small molecule drug like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method [4][5][6][7][8]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[5][8]

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[4][6]

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.[4][5] For a pure compound, this range is typically narrow.

Boiling Point Determination

For non-volatile solids like this compound, the boiling point is not a relevant parameter under normal conditions as the compound would likely decompose at the high temperatures required for boiling at atmospheric pressure.

Determination of the Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa dictates its charge state at different physiological pH values, which in turn influences its solubility, permeability, and target binding.

Methodology: Potentiometric Titration [2][9][10][11][12]

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system, often a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility. The ionic strength of the solution is kept constant using an electrolyte such as KCl.[9]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group in this compound.

  • pH Measurement: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the ionizable group is in its protonated and deprotonated forms.[2]

Determination of the Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol (B41247) and water. It is a key indicator of a drug's lipophilicity and its ability to cross cell membranes. LogP is the logarithm of the partition coefficient.

Methodology: Shake-Flask Method [3][13][14][15][16]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Procedure: A known amount of this compound is dissolved in one of the phases (e.g., water). An equal volume of the other phase (n-octanol) is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases until equilibrium is reached. The mixture is then centrifuged to ensure complete phase separation.[13]

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Methodology: Equilibrium Shake-Flask Method [17][18][19][20]

  • Procedure: An excess amount of solid this compound is added to a known volume of aqueous buffer at a specific pH (e.g., physiological pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[20]

  • Sample Preparation: The saturated solution is filtered to remove any undissolved solid.

  • Concentration Analysis: The concentration of this compound in the clear filtrate is quantified using a validated analytical method, such as HPLC-UV.

  • Result: The determined concentration represents the equilibrium aqueous solubility of this compound at the specified pH and temperature.

Signaling Pathway and Experimental Workflow Visualizations

Postulated Signaling Pathway for this compound

As a tyrosine kinase inhibitor, this compound is likely to exert its therapeutic effect by inhibiting the signaling pathways that are aberrantly activated in cancer cells. A common target for such inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth and metastasis.[21][22][23][24]

VEGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->VEGFR Inhibition

Caption: Postulated inhibition of the VEGFR signaling pathway by this compound.

General Experimental Workflow for Small Molecule Synthesis

The synthesis of a novel small molecule entity like this compound typically follows a multi-step process from initial design to final purification and characterization.

Small Molecule Synthesis Workflow Start Retrosynthetic Analysis & Route Design Reactants Reactant & Reagent Procurement Start->Reactants Reaction Chemical Reaction Reactants->Reaction Workup Reaction Work-up (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Final Pure this compound Characterization->Final

Caption: A generalized workflow for the synthesis of a small molecule drug like this compound.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound and provided detailed, standardized protocols for the experimental determination of key parameters that are currently unreported. The included diagrams offer a visual representation of a plausible mechanism of action and a general synthetic workflow, providing a foundational understanding for researchers in the field. As this compound progresses through the drug development pipeline, the generation and dissemination of precise experimental data for these properties will be invaluable for its successful formulation and clinical application.

References

Preclinical Data on Veonetinib and Other Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical data for a tyrosine kinase inhibitor specifically named "Veonetinib" is limited. This guide summarizes the available information for a compound referred to as "this compound (Example 3)" and, to provide a comprehensive overview in line with the user's request, presents a detailed analysis of the preclinical data for Anlotinib, a well-characterized multi-target tyrosine kinase inhibitor, as a representative example.

This compound (Example 3): In Vitro Efficacy

This compound has been identified as an effective tyrosine kinase inhibitor with demonstrated activity in cellular assays.

Table 1: In Vitro Cell Proliferation Inhibition by this compound (Example 3)
Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.1[1]
LOVOColon Carcinoma0.4[1]

Anlotinib: A Representative VEGFR2 Tyrosine Kinase Inhibitor

Anlotinib is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[2] Its preclinical profile highlights its anti-angiogenic and anti-tumor properties.

Mechanism of Action

Anlotinib targets the ATP-binding pocket of the VEGFR2 tyrosine kinase, thereby inhibiting VEGF-induced signaling pathways crucial for endothelial cell proliferation, migration, and survival.[2] The inhibition of VEGFR2 disrupts downstream signaling cascades, including the Ras/Raf/MEK/ERK1/2 and PI3K/Akt pathways.[3]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Anlotinib Anlotinib Anlotinib->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

VEGFR2 Signaling Pathway Inhibition by Anlotinib.
Quantitative Preclinical Data

Anlotinib has demonstrated potent inhibitory activity in various in vitro and in vivo models.

Table 2: In Vitro Inhibitory Activity of Anlotinib
AssayTarget/Cell LineIC50
Kinase ActivityVEGFR2<1 nmol/L[2]
Cell ProliferationHUVEC (VEGF-induced)Picomolar range[2]
Cell ProliferationTumor CellsMicromolar range[2]
Table 3: In Vivo Anti-Tumor Efficacy of Anlotinib
Tumor ModelDosingOutcome
Nude Mice XenograftsOnce-daily oralBroader and stronger efficacy compared to sunitinib, with some models showing tumor regression.[2]

Experimental Protocols

VEGFR2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR2.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagent_Prep Prepare Reagents: - Recombinant VEGFR2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu, Tyr)) Reaction_Mix Combine VEGFR2, Buffer, and Test Compound Reagent_Prep->Reaction_Mix Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Reaction_Mix Incubate1 Pre-incubate Reaction_Mix->Incubate1 Start_Reaction Add ATP and Substrate to initiate reaction Incubate1->Start_Reaction Incubate2 Incubate at 37°C Start_Reaction->Incubate2 Stop_Reaction Add Detection Reagent (e.g., Kinase-Glo™) Incubate2->Stop_Reaction Incubate3 Incubate at Room Temperature Stop_Reaction->Incubate3 Read_Signal Measure Luminescence Incubate3->Read_Signal

Workflow for a Luminescent VEGFR2 Kinase Assay.
HUVEC Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • HUVECs are seeded in 96-well plates and allowed to attach overnight.

  • Cells are then serum-starved to synchronize their cell cycles.

  • Following synchronization, cells are treated with various concentrations of the test inhibitor in the presence of a pro-proliferative stimulus, typically VEGF.

  • After an incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTS or MTT, which measures the metabolic activity of the cells as an indicator of cell number.

  • The absorbance is read on a microplate reader, and the IC50 value is calculated.

HUVEC Migration Assay (Transwell)

This assay evaluates the impact of the inhibitor on the migratory capacity of HUVECs.

Migration_Assay_Workflow cluster_setup Assay Setup cluster_cell_prep Cell Preparation cluster_incubation_staining Incubation and Staining cluster_quantification Quantification Prepare_Chamber Place Transwell inserts (8 µm pores) in a 24-well plate Add_Chemoattractant Add chemoattractant (e.g., VEGF) and test compound to the lower chamber Prepare_Chamber->Add_Chemoattractant Incubate Incubate for 4-24 hours at 37°C to allow migration Add_Chemoattractant->Incubate Harvest_Cells Harvest and resuspend serum-starved HUVECs Seed_Cells Seed HUVECs into the upper chamber of the Transwell insert Harvest_Cells->Seed_Cells Seed_Cells->Incubate Remove_NonMigrated Remove non-migrated cells from the top of the membrane Incubate->Remove_NonMigrated Fix_Stain Fix and stain migrated cells on the bottom of the membrane Remove_NonMigrated->Fix_Stain Image_Cells Image the stained cells Fix_Stain->Image_Cells Count_Cells Count migrated cells in multiple fields Image_Cells->Count_Cells

Workflow for HUVEC Transwell Migration Assay.
HUVEC Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Methodology:

  • A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

  • HUVECs are harvested and resuspended in media containing various concentrations of the test inhibitor.

  • The cell suspension is then added to the Matrigel-coated wells.

  • Plates are incubated at 37°C for a period of 4-18 hours.

  • The formation of tubular networks is observed and photographed using a microscope.

  • Quantification can be performed by measuring parameters such as the total tube length, number of junctions, and number of loops.

Rat Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, incorporating multiple cell types and cell-matrix interactions.

Methodology:

  • The thoracic aorta is excised from a rat under sterile conditions.

  • The aorta is cleaned of periaortic fibro-adipose tissue and cross-sectioned into 1-2 mm thick rings.

  • The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.

  • Culture medium containing the test inhibitor or vehicle is added to the wells.

  • The rings are incubated for 7-9 days, with media changes every 2-3 days.

  • The outgrowth of microvessels from the aortic rings is monitored and quantified by image analysis.

In Vivo Tumor Xenograft Model

This in vivo model is crucial for evaluating the anti-tumor efficacy and tolerability of a drug candidate.

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Prepare_Cells Prepare a suspension of tumor cells Inject_Cells Subcutaneously inject cells into immunodeficient mice Prepare_Cells->Inject_Cells Tumor_Growth Monitor tumor growth until they reach a specified volume Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer_Drug Administer test compound (e.g., oral gavage) daily Randomize->Administer_Drug Measure_Tumors Measure tumor volume and body weight 2-3 times per week Administer_Drug->Measure_Tumors Endpoint Continue treatment until tumors in control group reach endpoint Measure_Tumors->Endpoint Analyze Excise tumors for analysis (weight, histology, biomarkers) Endpoint->Analyze

Workflow for an In Vivo Tumor Xenograft Study.

References

Veonetinib: A Technical Guide to Its Patent Landscape and Intellectual Property

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veonetinib, a novel tyrosine kinase inhibitor, has demonstrated significant potential in preclinical studies. This document provides a comprehensive technical overview of the intellectual property surrounding this compound, with a focus on its core patents, mechanism of action, and key experimental data. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the drug development process.

Core Patent and Intellectual Property

The primary intellectual property protecting this compound is the patent application WO2010021918 , filed by Advenchen Laboratories, LLC . Within this patent, the compound corresponding to this compound is explicitly described in Example 3 . It is highly probable that this compound is an earlier developmental name for the compound more widely known as Anlotinib (B1662124) (AL3818) , also developed by Advenchen Laboratories. The patent for Anlotinib, ZL200880007358.X, has received the China Patent Gold Award, highlighting its significance.[1] This guide will proceed under the assumption that the extensive data available for Anlotinib is directly applicable to this compound.

The core patent for Anlotinib protects a novel molecular structure that incorporates a quinoline (B57606) ring, an indole (B1671886) group, a cyclopropyl (B3062369) moiety, and fluorine substitution. This unique combination is designed to enhance biological activity and kinase selectivity. The introduction of a primary amino group on the cyclopropyl and its formulation as a hydrochloride salt serve to increase water solubility and improve bioavailability.[1]

Mechanism of Action and Signaling Pathways

This compound (Anlotinib) is a multi-target tyrosine kinase inhibitor that exerts its anti-cancer effects by targeting several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[2][3]

Key Kinase Targets:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): this compound potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][4] By blocking these receptors, this compound effectively cuts off the tumor's blood supply.

  • Fibroblast Growth Factor Receptors (FGFRs): The drug targets FGFR-1, FGFR-2, and FGFR-3, which are involved in cell proliferation, differentiation, and survival.[5]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): this compound inhibits PDGFR-α and PDGFR-β, which contribute to tumor stromal support and angiogenesis.[5]

  • c-Kit Receptor: This receptor tyrosine kinase is often overexpressed in certain cancers, and its inhibition by this compound disrupts downstream signaling pathways that promote cell proliferation.[3]

  • Other Targets: this compound has also been shown to inhibit other kinases such as RET and MET.[3]

The simultaneous inhibition of these multiple targets by this compound is a key aspect of its mechanism, as it can help to overcome the adaptive resistance mechanisms that tumors often develop in response to single-target therapies.[3] The downstream effects of this multi-targeted inhibition include the induction of apoptosis (programmed cell death) in cancer cells.[3]

Signaling Pathway Diagrams

Veonetinib_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PLCy_PKC PLCγ/PKC Pathway VEGFR->PLCy_PKC PDGFR PDGFR PDGFR->PI3K_AKT FGFR FGFR RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK cKit c-Kit cKit->RAS_MAPK This compound This compound This compound->VEGFR This compound->PDGFR This compound->FGFR This compound->cKit Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLCy_PKC->Angiogenesis

Caption: this compound inhibits multiple RTKs, blocking key downstream signaling pathways.

Quantitative Data

This compound has demonstrated potent inhibitory activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in preclinical studies.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Adenocarcinoma0.1[6]
LOVOColorectal Adenocarcinoma0.4[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Cell_Viability_Workflow A 1. Seed cancer cells (e.g., A549, LOVO) in 96-well plates. B 2. Incubate for 24 hours to allow cell attachment. A->B C 3. Treat cells with varying concentrations of this compound. B->C D 4. Incubate for 48-72 hours. C->D E 5. Add MTT reagent to each well. D->E F 6. Incubate for 4 hours to allow formazan (B1609692) crystal formation. E->F G 7. Solubilize formazan crystals with DMSO. F->G H 8. Measure absorbance at 570 nm using a microplate reader. G->H I 9. Calculate cell viability and determine IC50 values. H->I

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for Kinase Inhibition

This protocol is used to determine the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.

Western_Blot_Workflow A 1. Treat cells with this compound at various concentrations and time points. B 2. Lyse cells and quantify protein concentration. A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF membrane. C->D E 5. Block membrane and incubate with primary antibodies (e.g., anti-phospho-VEGFR, anti-phospho-AKT). D->E F 6. Incubate with HRP-conjugated secondary antibody. E->F G 7. Detect signal using chemiluminescence. F->G H 8. Analyze band intensity to determine changes in protein phosphorylation. G->H

Caption: Workflow for Western blot analysis of kinase inhibition.

Clinical Development

As Anlotinib, this compound has undergone extensive clinical evaluation. Numerous clinical trials have been conducted to assess its safety and efficacy in a variety of solid tumors.

Key Indications from Clinical Trials:

  • Non-Small Cell Lung Cancer (NSCLC)[7]

  • Soft Tissue Sarcoma[7]

  • Medullary Thyroid Carcinoma[7]

  • Renal Cell Carcinoma[7]

Phase II and III clinical trials have demonstrated that Anlotinib can significantly prolong progression-free survival (PFS) and overall survival (OS) in patients with advanced cancers.[7][8] For instance, the ALTER 0303 trial was a pivotal study that led to its approval for the third-line treatment of advanced NSCLC.[8] A notable clinical trial is the APROMISS study (NCT03016819), a Phase III trial evaluating Anlotinib in advanced alveolar soft part sarcoma, leiomyosarcoma, and synovial sarcoma.[9][10] Furthermore, a compassionate use trial (NCT05612191) has been established for patients who have completed other Advenchen-sponsored studies of AL3818.[11]

Conclusion

This compound, under its more recognized name Anlotinib, represents a significant advancement in the field of targeted cancer therapy. Its multi-targeted mechanism of action, robust preclinical data, and promising clinical trial results underscore its therapeutic potential across a range of malignancies. The strong intellectual property portfolio, centered around the core composition of matter patent, provides a solid foundation for its continued development and commercialization. This technical guide provides a comprehensive overview of the key intellectual property and scientific data related to this compound, offering valuable insights for the scientific and drug development community.

References

Unraveling the Molecular Impact of Veonetinib: A Technical Guide to Affected Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ventura County, CA – In the landscape of targeted cancer therapy, the tyrosine kinase inhibitor Veonetinib has emerged as a molecule of significant interest. This technical guide provides an in-depth analysis of the signaling pathways potentially affected by this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. While specific clinical and preclinical data on this compound remains limited in publicly accessible literature, this whitepaper synthesizes available information with established knowledge of its putative targets to delineate its likely mechanisms of action.

This compound is a potent inhibitor of tyrosine kinases, exhibiting inhibitory activity in A549 lung cancer and LOVO colon cancer cell lines.[1] Patent documentation for this compound's class of compounds indicates a broad spectrum of activity against several key receptor and non-receptor tyrosine kinases implicated in oncogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), c-Kit, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and the non-receptor tyrosine kinase SRC.

This guide will explore the intricate signaling cascades governed by these kinases and how their inhibition by this compound could translate into anti-tumor effects.

General Mechanism of Tyrosine Kinase Inhibitors

Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, activating a cascade of downstream signaling pathways that regulate critical cellular processes such as proliferation, survival, differentiation, and migration. In many cancers, these kinases are mutated or overexpressed, leading to constitutive activation and uncontrolled cell growth.

Tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that function by blocking the activity of these enzymes. Most TKIs, likely including this compound, act as competitive inhibitors of ATP at the catalytic binding site of the kinase domain. By preventing ATP from binding, TKIs block the phosphorylation of substrate proteins, thereby interrupting the aberrant signaling that drives cancer progression.

Potential Signaling Pathways Affected by this compound

Based on the disclosed potential targets, this compound is predicted to impact a range of critical cancer-related signaling pathways. The following sections detail these pathways.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Pathway Description: Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain.[2] This activation initiates several downstream signaling cascades, including:

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation and migration.

  • The PI3K/AKT/mTOR Pathway: This cascade promotes endothelial cell survival and permeability.

  • The PLCγ/PKC Pathway: Activation of this pathway increases vascular permeability.

Implications of Inhibition by this compound: By inhibiting VEGFR, this compound is expected to suppress tumor-associated angiogenesis, thereby limiting the supply of oxygen and nutrients to cancer cells and impeding their growth and dissemination.

Diagram of the VEGFR Signaling Pathway:

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding RAS RAS VEGFR->RAS Activation PI3K PI3K VEGFR->PI3K PLCG PLCγ VEGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Permeability mTOR->Survival PKC PKC PLCG->PKC Permeability Vascular Permeability PKC->Permeability This compound This compound This compound->VEGFR

Caption: Simplified diagram of the VEGFR signaling pathway and its inhibition by this compound.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling network plays a pivotal role in cell proliferation, survival, and differentiation. Its dysregulation is a common feature in many epithelial cancers.

Pathway Description: Binding of ligands such as EGF or TGF-α to EGFR induces receptor dimerization and autophosphorylation. This leads to the recruitment of adaptor proteins and the activation of downstream pathways, including:

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: A major driver of cell proliferation.[3]

  • The PI3K/AKT/mTOR Pathway: Critical for promoting cell survival and inhibiting apoptosis.[3]

  • The JAK/STAT Pathway: Involved in cell survival and proliferation.

Implications of Inhibition by this compound: Inhibition of EGFR by this compound would block these pro-growth and pro-survival signals, potentially leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

Diagram of the EGFR Signaling Pathway:

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT->Proliferation This compound This compound This compound->EGFR

Caption: Overview of the EGFR signaling cascade and its potential inhibition by this compound.

c-Kit Signaling

c-Kit, also known as CD117, is a receptor tyrosine kinase that plays a crucial role in the development and maintenance of various cell lineages, including hematopoietic stem cells and mast cells. Aberrant c-Kit signaling is a hallmark of several cancers, most notably gastrointestinal stromal tumors (GIST).

Pathway Description: The binding of stem cell factor (SCF) to c-Kit induces receptor dimerization and activation.[4][5] Downstream signaling pathways include:

  • The PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation.

  • The JAK/STAT Pathway: Contributes to cell survival and proliferation.

Implications of Inhibition by this compound: By targeting c-Kit, this compound could be effective in treating cancers driven by c-Kit mutations or overexpression, leading to the induction of apoptosis and inhibition of tumor growth.

Diagram of the c-Kit Signaling Pathway:

cKit_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition SCF SCF cKit c-Kit SCF->cKit Ligand Binding PI3K PI3K cKit->PI3K RAS RAS cKit->RAS STAT STAT cKit->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Proliferation Cell Survival & Proliferation mTOR->Survival_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival_Proliferation STAT->Survival_Proliferation This compound This compound This compound->cKit

Caption: The c-Kit signaling network and its potential point of inhibition by this compound.

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

The PDGFR signaling pathway is involved in cell growth, proliferation, and migration, particularly in cells of mesenchymal origin. It also plays a role in angiogenesis.

Pathway Description: Binding of PDGF ligands to PDGFRs induces receptor dimerization and autophosphorylation.[6] This activates several downstream signaling pathways, including:

  • The PI3K/AKT Pathway: Promotes cell survival.

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: Stimulates cell proliferation and migration.

  • The PLCγ Pathway: Involved in cell migration.

Implications of Inhibition by this compound: Inhibition of PDGFR signaling by this compound could impact both the tumor cells directly and the tumor microenvironment by inhibiting the proliferation of stromal cells and pericytes, which are important for tumor vascularization.

Diagram of the PDGFR Signaling Pathway:

PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition PDGF PDGF PDGFR PDGFR PDGF->PDGFR Ligand Binding PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCG PLCγ PDGFR->PLCG AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Migration Cell Proliferation & Migration ERK->Proliferation_Migration PLCG->Proliferation_Migration This compound This compound This compound->PDGFR

Caption: PDGFR signaling pathways and the inhibitory action of this compound.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway is integral to embryonic development, tissue repair, and angiogenesis. Aberrant FGFR signaling, through mutations, amplifications, or translocations, is implicated in a variety of cancers.

Pathway Description: The binding of fibroblast growth factors (FGFs) to FGFRs, in the presence of heparan sulfate (B86663) proteoglycans, leads to receptor dimerization and autophosphorylation.[7] This activates multiple downstream pathways:

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.[7]

  • The PI3K/AKT/mTOR Pathway: Crucial for cell survival.[7]

  • The PLCγ Pathway: Involved in cell migration and differentiation.[7]

  • The JAK/STAT Pathway: Contributes to cell proliferation and survival.[7]

Implications of Inhibition by this compound: By inhibiting FGFR, this compound may exert anti-tumor effects in cancers with FGFR aberrations by blocking cell proliferation, survival, and angiogenesis.

Diagram of the FGFR Signaling Pathway:

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition FGF FGF FGFR FGFR FGF->FGFR Ligand Binding RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Migration_Differentiation Cell Migration & Differentiation PLCG->Migration_Differentiation STAT->Proliferation_Survival This compound This compound This compound->FGFR

Caption: The complex FGFR signaling network and its potential disruption by this compound.

SRC Signaling

SRC is a non-receptor tyrosine kinase that acts as a crucial signaling node, integrating signals from various receptor tyrosine kinases and integrins. It plays a significant role in cancer cell proliferation, survival, invasion, and metastasis.[8]

Pathway Description: SRC is activated by various upstream signals, including activated RTKs like EGFR and PDGFR. Once activated, SRC phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as:

  • The FAK/Paxillin Pathway: Regulates cell adhesion and migration.

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: Contributes to cell proliferation.

  • The PI3K/AKT Pathway: Promotes cell survival.

  • The STAT3 Pathway: Involved in cell survival and proliferation.

Implications of Inhibition by this compound: Direct inhibition of SRC, in addition to the inhibition of upstream RTKs, would provide a multi-pronged attack on cancer cell signaling, potentially overcoming resistance mechanisms and effectively blocking tumor progression and metastasis.

Diagram of the SRC Signaling Pathway:

SRC_Signaling cluster_upstream Upstream Activators cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition RTKs RTKs (EGFR, PDGFR) SRC SRC RTKs->SRC Activation Integrins Integrins Integrins->SRC Activation FAK FAK SRC->FAK RAS RAS SRC->RAS PI3K PI3K SRC->PI3K STAT3 STAT3 SRC->STAT3 Adhesion_Migration Cell Adhesion & Migration FAK->Adhesion_Migration Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival STAT3->Proliferation STAT3->Survival This compound This compound This compound->SRC

Caption: The central role of SRC in integrating oncogenic signals and its potential inhibition by this compound.

Quantitative Data Summary

Specific quantitative data for this compound's inhibitory activity against the aforementioned kinases are not publicly available. However, the following table provides a general reference for the inhibitory concentrations (IC50) of other well-characterized tyrosine kinase inhibitors against these targets, illustrating the range of potencies typically observed.

Target KinaseExample InhibitorReported IC50 Range (nM)
VEGFR2Sunitinib2 - 10
EGFRGefitinib2 - 40
c-KitImatinib100 - 500
PDGFRSunitinib1 - 10
FGFRErdafitinib1 - 5
SRCDasatinib0.5 - 5

Note: IC50 values can vary significantly depending on the assay conditions and the specific mutant form of the kinase.

Experimental Protocols

The investigation of the effects of a tyrosine kinase inhibitor like this compound on cellular signaling pathways typically involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Methodology:

  • Reagents and Materials: Purified recombinant kinase (e.g., VEGFR2, EGFR), kinase-specific peptide substrate, ATP, kinase reaction buffer, this compound (at various concentrations), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO). b. In a microplate, add the kinase, the peptide substrate, and the kinase reaction buffer. c. Add the diluted this compound or vehicle control to the wells. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method, such as a luminescence-based assay.

  • Data Analysis: The amount of signal is inversely proportional to the inhibitory activity of this compound. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on the phosphorylation of a target kinase and its downstream effectors in intact cells.

Methodology:

  • Cell Culture and Treatment: a. Culture a cancer cell line known to express the target kinase (e.g., A431 for EGFR) to near confluency. b. Serum-starve the cells to reduce basal kinase activity. c. Treat the cells with various concentrations of this compound for a specified duration. d. Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) to induce kinase activation.

  • Protein Extraction and Quantification: a. Lyse the cells in a buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. f. Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the growth and viability of cancer cells.

Methodology:

  • Cell Seeding and Treatment: a. Seed cancer cells in a 96-well plate at a predetermined density. b. Allow the cells to adhere overnight. c. Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: a. Add a viability reagent such as MTT, XTT, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay kit to each well. b. Incubate according to the manufacturer's instructions. c. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

This compound, as a multi-targeted tyrosine kinase inhibitor, holds the potential to disrupt a complex network of signaling pathways that are fundamental to cancer cell proliferation, survival, and angiogenesis. By targeting VEGFR, EGFR, c-Kit, PDGFR, FGFR, and SRC, this compound may offer a comprehensive approach to cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the specific molecular interactions and therapeutic efficacy of this compound. This guide provides a foundational understanding of the likely signaling pathways affected by this promising therapeutic agent, serving as a critical resource for the scientific community dedicated to advancing cancer treatment.

References

Veonetinib's Impact on A549 and LOVO Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veonetinib is a potent tyrosine kinase inhibitor that has demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth analysis of the available data on the effects of this compound on the A549 human lung carcinoma and LOVO human colon adenocarcinoma cell lines. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing the compound's activity, and visualizes the potential signaling pathways and experimental workflows.

Quantitative Data Summary

The primary quantitative measure of this compound's efficacy in the A549 and LOVO cell lines is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit the growth of 50% of the cells.

Cell LineCancer TypeThis compound IC50 (µM)
A549Lung Carcinoma0.1[1][2]
LOVOColon Adenocarcinoma0.4[1][2]

Table 1: IC50 Values of this compound in A549 and LOVO Cell Lines

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to elucidate the effects of this compound on A549 and LOVO cell lines. These protocols are based on standard laboratory procedures for similar tyrosine kinase inhibitors.

Cell Culture and Maintenance
  • Cell Lines: A549 (human lung carcinoma) and LOVO (human colon adenocarcinoma) cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. LOVO cells are cultured in RPMI-1640 medium with the same supplements.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is used to determine the IC50 value of this compound.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on the cell cycle distribution.

  • Seeding and Treatment: Cells are seeded and treated with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by this compound, a tyrosine kinase inhibitor, in cancer cells.

Veonetinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->RTK Inhibition

Caption: Potential signaling cascade inhibited by this compound.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

MTT_Assay_Workflow A Seed A549/LOVO cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Read absorbance at 490 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow A Seed A549/LOVO cells in 6-well plate B Treat with this compound (IC50 concentration) A->B C Incubate for 24-48 hours B->C D Harvest and wash cells C->D E Stain with Annexin V-FITC and PI D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic vs. Necrotic Cells F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound demonstrates significant inhibitory effects on the A549 and LOVO cancer cell lines, with IC50 values in the sub-micromolar range. The provided experimental protocols offer a robust framework for further investigation into the specific mechanisms of action, including the induction of apoptosis and cell cycle arrest. The visualized signaling pathways suggest that this compound likely exerts its effects through the inhibition of key tyrosine kinases, leading to the disruption of downstream pathways critical for cancer cell proliferation and survival. Further research is warranted to fully elucidate the molecular targets and therapeutic potential of this compound in lung and colon cancers.

References

In-Depth Technical Guide to Veonetinib (CAS 1210828-09-3): A c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veonetinib (CAS 1210828-09-3) is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases, with significant activity against the mesenchymal-epithelial transition factor (c-Met). Developed by Advenchen Laboratories, this compound is a promising candidate for targeted cancer therapy. Dysregulation of the c-Met signaling pathway, primarily through amplification, overexpression, or mutation, is a key driver in the progression of numerous human cancers, contributing to tumor growth, invasion, and metastasis. This technical guide provides a comprehensive overview of the preclinical research on this compound, including its mechanism of action, physicochemical properties, and detailed protocols for key experimental assays. While specific preclinical and clinical data for this compound remains limited in publicly accessible literature, this guide consolidates available information and presents data from analogous c-Met inhibitors to provide a thorough understanding of its therapeutic potential and research applications.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including proliferation, motility, and morphogenesis. However, aberrant activation of the HGF/c-Met signaling axis is a well-documented oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma. This pathway's activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/MAPK pathways, promoting cell survival, proliferation, and invasion. Consequently, c-Met has emerged as a critical target for cancer drug development.

This compound has been identified as a potent tyrosine kinase inhibitor with demonstrated antiproliferative activity in cancer cell lines. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound, focusing on its core scientific attributes and the methodologies to assess its activity.

Physicochemical Properties of this compound

This compound is a quinoline (B57606) derivative with the following properties:

PropertyValue
CAS Number 1210828-09-3
Molecular Formula C27H28FN3O4
Molecular Weight 477.54 g/mol

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

This compound is believed to exert its anti-tumor effects by targeting and inhibiting the c-Met receptor tyrosine kinase. Upon binding of its ligand HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of downstream pro-survival and proliferative signaling pathways.

This compound, as a c-Met inhibitor, is designed to bind to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This blockade of the HGF/c-Met pathway is expected to lead to the inhibition of tumor cell proliferation, survival, and invasion.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-Met Receptor HGF->cMET Binding pMET p-c-Met cMET->pMET Dimerization & Autophosphorylation GRB2 GRB2/SOS pMET->GRB2 PI3K PI3K pMET->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->pMET Inhibition

Caption: Simplified HGF/c-Met signaling pathway and the inhibitory action of this compound.

Preclinical Data

While comprehensive preclinical data for this compound is not widely published, available information indicates its potential as a potent anti-cancer agent.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer0.1[1]
LOVOColon Cancer0.4[1]

Another c-Met inhibitor from Advenchen Laboratories, AL2846, has also shown promise in preclinical and clinical studies, further highlighting the company's focus on this therapeutic target.[1][2][3][4][5][6][7]

In Vivo Efficacy

Specific in vivo efficacy data for this compound is not publicly available. However, preclinical studies with other selective c-Met inhibitors have demonstrated significant anti-tumor activity in xenograft models of various cancers, including those with c-Met amplification or overexpression. These studies typically show dose-dependent tumor growth inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 solubilize Add Solubilization Buffer incubation3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., A549, LOVO)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for c-Met Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Treatment & Lysis quantification Protein Quantification (BCA Assay) start->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Met, Met, p-AKT, AKT, p-ERK, ERK, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow start Subcutaneous injection of cancer cells into nude mice tumor_growth Monitor tumor growth start->tumor_growth randomization Randomize mice into treatment groups (when tumors reach ~100-150 mm³) tumor_growth->randomization treatment Administer this compound (e.g., oral gavage) or vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor collection for analysis (e.g., Western blot) monitoring->endpoint

References

Methodological & Application

Application Notes and Protocols for Veonetinib: In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veonetinib is a tyrosine kinase inhibitor with demonstrated anti-proliferative activity in cancer cell lines.[1][2] As of the latest available information, the specific kinase targets of this compound have not been publicly disclosed.[2] However, its efficacy in lung (A549) and colon (LOVO) cancer cell lines suggests that it may target receptor tyrosine kinases (RTKs) or downstream signaling kinases crucial for the growth and survival of these cancer types.[1][3]

These application notes provide a comprehensive, generic protocol for an in vitro kinase assay that can be adapted to screen this compound against a panel of candidate tyrosine kinases or to characterize its inhibitory activity once a specific target is identified. The protocol is based on established methodologies for in vitro kinase assays.[4][5][6][7]

Quantitative Data

The following table summarizes the currently available quantitative data on this compound's anti-proliferative activity. It is important to note that these IC50 values reflect the overall effect on cell viability and not necessarily the direct inhibition of a specific kinase.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.1[1]
LOVOColon Adenocarcinoma0.4[1]

Signaling Pathways

Tyrosine kinase inhibitors frequently target signaling pathways that are aberrantly activated in cancer. In lung and colon cancers, pathways such as those initiated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are often implicated.[3][8][9][10] A generalized diagram of a receptor tyrosine kinase signaling pathway that could be inhibited by a compound like this compound is presented below.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ADP ADP Grb2 Grb2/Sos RTK->Grb2 Activation PI3K PI3K RTK->PI3K Activation Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binding & Dimerization This compound This compound This compound->RTK Inhibition ATP ATP Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Inhibition of Apoptosis Transcription_Factors->Proliferation Gene Expression Experimental_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) start->prep_reagents dispense_inhibitor Dispense this compound Dilutions and Controls to Plate prep_reagents->dispense_inhibitor add_kinase_substrate Add Kinase and Substrate Mixture dispense_inhibitor->add_kinase_substrate pre_incubate Pre-incubate at Room Temperature add_kinase_substrate->pre_incubate initiate_reaction Initiate Reaction by Adding ATP pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction with Stop Solution incubate_reaction->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent incubate_detection Incubate for Detection add_detection_reagent->incubate_detection read_plate Read Plate (Luminescence/Fluorescence/Radioactivity) incubate_detection->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Veonetinib, a Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veonetinib is a potent tyrosine kinase inhibitor with demonstrated anti-proliferative activity in various cancer cell lines, including A549 (non-small cell lung cancer) and LOVO (colorectal cancer).[1] As a member of a class of compounds that can inhibit multiple tyrosine kinases such as VEGFR, EGFR, c-kit, PDGFR, FGF, and SRC, this compound is presumed to exert its effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. A primary target pathway for such inhibitors is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of the JAK/STAT pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound. The described assays will enable researchers to assess its effects on cell viability, induction of apoptosis, and its mechanism of action through the inhibition of the JAK/STAT signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for the effects of tyrosine kinase inhibitors on A549 and LOVO cell lines. While specific data for this compound is limited, the provided data for other well-characterized JAK/STAT inhibitors serve as a benchmark for evaluating its potency and efficacy.

Table 1: Inhibition of Cell Proliferation (IC50 Values)

CompoundCell LineIC50 (µM)Reference
This compound A549 0.1 [1]
This compound LOVO 0.4 [1]
Ruxolitinib (B1666119)A549~4 (approx.)[2]
YSY01A (JAK2 inhibitor)A5490.0092[3]
WP1066 (JAK2/STAT3 inhibitor)HEL (erythroleukemia)2.3[4]

Table 2: Induction of Apoptosis

TreatmentCell LineAssayApoptosis Percentage (%)Reference
Ruxolitinib (in combination with Cisplatin)A549Caspase-3 CleavageIncreased[5]
Nelfinavir (STAT3 inhibitor)A549Annexin V/PIDose-dependent increase[6]
NCX 4040LOVOTUNEL AssayTime-dependent increase[7]

Table 3: Inhibition of STAT3 Phosphorylation

InhibitorCell LineMethodObservationReference
RuxolitinibA549Western BlotDown-regulation of p-STAT3[5]
NelfinavirA549Western BlotDose-dependent attenuation of p-STAT3[6]
GusacitinibHeLa, A431Western BlotInhibition of p-STAT3[8]
TECA549Western BlotInhibition of JAK2/STAT3 signaling[9]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.

Veonetinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization DNA DNA STAT3_Dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor This compound This compound This compound->JAK Inhibition Experimental_Workflow cluster_assays Cell-Based Assays cluster_endpoints Endpoints Cell_Culture Cell Culture (A549 or LOVO cells) Veonetinib_Treatment Treat with this compound (Dose-Response) Cell_Culture->Veonetinib_Treatment Proliferation_Assay Cell Proliferation Assay (MTT/MTS) Veonetinib_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Veonetinib_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Veonetinib_Treatment->Western_Blot IC50 Determine IC50 Proliferation_Assay->IC50 Apoptotic_Cells Quantify Apoptotic Cells Apoptosis_Assay->Apoptotic_Cells Protein_Expression Analyze Protein Expression (p-STAT3, STAT3, etc.) Western_Blot->Protein_Expression

References

Application Notes and Protocols for Veonetinib (ABBV-399) in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Veonetinib (ABBV-399), a first-in-class antibody-drug conjugate (ADC) targeting c-Met. This compound is comprised of the anti-c-Met antibody ABT-700 linked to the potent microtubule inhibitor monomethyl auristatin E (MMAE). Preclinical studies have demonstrated its significant anti-tumor activity in various xenograft models, particularly those with c-Met overexpression or MET amplification.

Quantitative Data Summary

The following tables summarize the dosing regimens and efficacy of this compound in different in vivo xenograft models as reported in preclinical studies.

Table 1: this compound (ABBV-399) Monotherapy in Xenograft Models

Tumor TypeXenograft ModelAnimal ModelThis compound DoseDosing ScheduleEfficacy Highlights
Gastric CancerHs 746T (MET amplified)Mice1 mg/kgOnce every 4 days for 6 doses40% Complete Regression (CR)[1]
Gastric CancerHs 746T (MET amplified)Mice3 mg/kgOnce every 4 days for 6 doses100% Complete and durable tumor regression[1]
Lung AdenocarcinomaNCI-H441 (c-Met overexpressing)MiceNot specifiedNot specifiedInhibited tumor growth[1]
Lung Cancer (Patient-Derived)LG1049 (High c-Met expression)MiceNot specifiedNot specifiedGood response to treatment[1]
Lung Cancer (Patient-Derived)LG0703 (Lower c-Met expression)MiceNot specifiedNot specifiedModerate response to treatment[1]

Table 2: Recommended Phase II Dosing in Human Clinical Trials (for reference)

Dosing ScheduleRecommended DosePatient Population
Once every 2 weeks1.9 mg/kgAdvanced Non-Small Cell Lung Carcinoma[2]
Once every 3 weeks2.7 mg/kgAdvanced Non-Small Cell Lung Carcinoma[2]

Signaling Pathway

This compound targets the c-Met receptor, a receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), leads to the dimerization and autophosphorylation of the receptor. This activation triggers downstream signaling cascades, including the RAS/RAF/MEK/MAPK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and migration.[3] this compound, as an antibody-drug conjugate, delivers a cytotoxic agent directly to c-Met-expressing tumor cells.

Veonetinib_Signaling_Pathway cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits This compound This compound (ABBV-399) This compound->cMet Targets MMAE MMAE This compound->MMAE Releases Apoptosis Apoptosis MMAE->Apoptosis Induces GAB1 GAB1 GRB2->GAB1 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation MAPK MAPK MEK->MAPK MAPK->Proliferation Xenograft_Workflow cluster_treatment Treatment Phase start Start cell_culture 1. Cell Culture (e.g., Hs 746T, NCI-H441) start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth (to ~100-200 mm³) implantation->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment_group This compound Administration (IV) randomization->treatment_group control_group Vehicle Administration (IV) randomization->control_group monitoring 5. Monitor Tumor Volume & Body Weight treatment_group->monitoring control_group->monitoring endpoint 6. Efficacy Evaluation (TGI, Regression) monitoring->endpoint end End endpoint->end

References

Application Note: Preparation of Veonetinib Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Veonetinib is a potent inhibitor of tyrosine kinases, demonstrating significant anti-proliferative activity in various cancer cell lines, including A549 (lung carcinoma) and LOVO (colon carcinoma) cells, with IC50 values of 0.1 μM and 0.4 μM, respectively[1][2][3]. As a small molecule inhibitor, its mechanism of action involves the disruption of key signaling pathways that regulate cell growth and angiogenesis[4][5]. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream in vitro and in vivo experiments.

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

2. Physicochemical Properties and Data

Summarized below are the key physicochemical properties of this compound.

PropertyValueReference
Chemical Name (R)-5-(2-((4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinolin-7-yl)oxy)ethyl)-5-azaspiro[2.4]heptan-7-ol[6]
Molecular Formula C₂₇H₂₈FN₃O₄[2][6]
Molecular Weight 477.54 g/mol [2][6]
Appearance Solid[2]
Primary Solvent Dimethyl Sulfoxide (DMSO)[1]

3. Stock Solution Preparation Calculations

To prepare stock solutions of a desired molar concentration, use the following formula:

Volume of DMSO (mL) = (Mass of this compound (mg) / Molecular Weight ( g/mol )) / Concentration (mM)

The table below provides pre-calculated volumes of DMSO required to prepare common stock concentrations from standard starting masses of this compound.

Mass of this compoundTo Prepare 1 mM Stock To Prepare 5 mM Stock To Prepare 10 mM Stock To Prepare 20 mM Stock
1 mg 2.094 mL0.419 mL0.209 mL0.105 mL
5 mg 10.471 mL2.094 mL1.047 mL0.524 mL
10 mg 20.941 mL4.188 mL2.094 mL1.047 mL

Calculations are based on a molecular weight of 477.54 g/mol .

4. Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

4.1. Materials and Equipment

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

4.2. Safety Precautions

  • Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • DMSO can facilitate the absorption of substances through the skin.[7] Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling DMSO and this compound solutions.[7]

  • Consult the Safety Data Sheet (SDS) for both this compound and DMSO before starting any work.

  • Dispose of all chemical waste according to your institution's guidelines.

4.3. Step-by-Step Procedure

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh the desired amount of this compound powder (e.g., 5 mg) and transfer it into a sterile microcentrifuge tube. For compounds that are difficult to weigh accurately, it is recommended to dissolve the entire contents of the manufacturer's vial directly.[8]

  • Solvent Addition: Based on the mass weighed, calculate the required volume of DMSO for a 10 mM solution (e.g., for 5 mg, add 1.047 mL of DMSO). Using a calibrated micropipette, add the precise volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Sonication (Optional): If dissolution is slow or particulates are visible, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.[8][9] Gentle warming to 37°C for a few minutes can also be effective.[9]

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, pre-labeled, low-retention microcentrifuge tubes.[10]

  • Storage: Store the aliquots in a freezer at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to two years).[8][10] Ensure containers are tightly sealed to prevent absorption of moisture, as DMSO is hygroscopic.

5. Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (to completely dissolve) add_dmso->dissolve check_solution Is Solution Clear? dissolve->check_solution check_solution->dissolve  No aliquot 4. Aliquot into Single-Use Tubes check_solution->aliquot  Yes store 5. Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for this compound Stock Solution Preparation.

5.2. Simplified Tyrosine Kinase Signaling Pathway

This compound is an inhibitor of tyrosine kinases. These enzymes are critical components of signaling pathways that control cell proliferation and survival. The diagram below shows a simplified representation of a receptor tyrosine kinase (RTK) pathway and the point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation & Activation ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation This compound This compound This compound->RTK Inhibits Kinase Activity Ligand Growth Factor (Ligand) Ligand->RTK Binds

Caption: Inhibition of RTK signaling by this compound.

References

Veonetinib in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the use of veonetinib, a tyrosine kinase inhibitor, in cell culture experiments. These guidelines are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Introduction to this compound

This compound is a potent tyrosine kinase inhibitor with demonstrated anti-proliferative activity in various cancer cell lines. Its efficacy is dependent on its proper solubilization and stability in cell culture media. Understanding the solubility characteristics of this compound is critical for designing and interpreting in vitro studies.

Chemical Properties

PropertyValue
Molecular Formula C₂₇H₂₈FN₃O₄
Molecular Weight 477.54 g/mol
Appearance Solid powder

Solubility Data

Proper dissolution of this compound is crucial for its biological activity in cell-based assays. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.

SolventConcentrationNotes
DMSO 10 mMPrepare a high-concentration stock solution in anhydrous DMSO.
Cell Culture Media (e.g., RPMI-1640, DMEM) Not directly solubleWorking solutions are prepared by diluting the DMSO stock.
Water InsolubleAvoid using water to prepare stock solutions.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.7754 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

G cluster_workflow This compound Stock Solution Preparation A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO to desired concentration (e.g., 10 mM) B->C D Vortex/Sonicate until fully dissolved C->D E Aliquot into single-use tubes D->E F Store at -20°C or -80°C E->F

Preparation of this compound Stock Solution.

Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., RPMI-1640 or DMEM with serum and supplements)

  • Sterile tubes and pipette tips

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.

  • Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (final DMSO concentration of 0.1%).

  • Mix the working solution thoroughly by gentle pipetting or inversion before adding to the cells.

  • It is recommended to prepare fresh working solutions for each experiment and avoid storing diluted solutions in aqueous media.

Troubleshooting Common Issues

  • Precipitation upon dilution: Tyrosine kinase inhibitors can sometimes precipitate when diluted from a DMSO stock into aqueous cell culture media. To mitigate this:

    • Perform a stepwise dilution, first into a smaller volume of media, before adding to the final culture volume.

    • Increase the serum concentration in the medium, as serum proteins can help to solubilize hydrophobic compounds.

    • Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous medium.

  • Loss of activity: If a decrease in inhibitory effect is observed over time in multi-day experiments, consider replenishing the media with freshly prepared this compound at regular intervals, as the compound may degrade or be metabolized by the cells.

Mechanism of Action and Signaling Pathway

This compound is a tyrosine kinase inhibitor that is thought to target the KIT signaling pathway. The KIT receptor tyrosine kinase plays a crucial role in cell survival, proliferation, and differentiation. Dysregulation of the KIT pathway is implicated in the pathogenesis of various cancers. Upon activation by its ligand, stem cell factor (SCF), KIT dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. This compound is believed to inhibit the kinase activity of KIT, thereby blocking these downstream signals and inducing anti-tumor effects.

G cluster_pathway Simplified KIT Signaling Pathway cluster_downstream Downstream Signaling SCF SCF (Stem Cell Factor) KIT KIT Receptor SCF->KIT Activates RAS RAS KIT->RAS Phosphorylates & Activates PI3K PI3K KIT->PI3K Phosphorylates & Activates This compound This compound This compound->KIT Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the KIT Signaling Pathway by this compound.

These application notes and protocols are intended to serve as a guide. Researchers should optimize experimental conditions based on their specific cell lines and assay requirements.

Application Notes and Protocols for Veonetinib in a Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Veonetinib, a potent Bromodomain and Extra-Terminal (BET) inhibitor also known as PLX51107, in preclinical lung cancer xenograft models. This document outlines the underlying scientific principles, experimental methodologies, and expected outcomes when evaluating the anti-tumor efficacy of this compound in non-small cell lung cancer (NSCLC).

Introduction

This compound is a selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes. By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of target genes critical for cancer cell proliferation, survival, and growth, most notably the MYC oncogene. In non-small cell lung cancer (NSCLC), aberrant signaling pathways often lead to MYC overexpression, making it a rational target for therapeutic intervention. Preclinical studies using xenograft models are essential for evaluating the in vivo efficacy and mechanism of action of novel therapeutic agents like this compound.

Mechanism of Action: BET Inhibition in Lung Cancer

This compound exerts its anti-tumor effects by disrupting the transcriptional machinery that drives cancer cell proliferation. BET proteins, particularly BRD4, are critical for the expression of the MYC oncogene, a master regulator of cell growth and proliferation. In many lung cancers, MYC is overexpressed, contributing to uncontrolled cell division. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their association with acetylated histones at enhancer and promoter regions of target genes. This leads to a significant reduction in MYC transcription and subsequent downregulation of MYC-dependent cellular processes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects BET BET Proteins (BRD4) MYC_Gene MYC Gene BET->MYC_Gene Binds to Promoter/Enhancer Acetylated_Histones Acetylated Histones MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription Ribosome Ribosome MYC_mRNA->Ribosome Translation cluster_cytoplasm cluster_cytoplasm This compound This compound (PLX51107) This compound->BET Inhibits Binding Transcription_Factors Transcription Factors Transcription_Factors->MYC_Gene Activates MYC_Protein MYC Protein Proliferation Cell Proliferation MYC_Protein->Proliferation Promotes Apoptosis Apoptosis MYC_Protein->Apoptosis Inhibits Ribosome->MYC_Protein start Start cell_culture Cell Culture (A549 or HCC827) start->cell_culture harvest Harvest & Prepare Cells cell_culture->harvest implant Subcutaneous Implantation in Immunodeficient Mice harvest->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize into Treatment Groups monitor->randomize end End randomize->end

Application Notes and Protocols for Veonetinib (TAK-632) Administration in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veonetinib, also known as TAK-632, is a potent and selective pan-RAF inhibitor. It targets all three RAF isoforms (ARAF, BRAF, and CRAF), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making this compound a compound of significant interest for oncology research.[1][4] Notably, this compound has shown efficacy in preclinical models of BRAF inhibitor-resistant melanoma.[1][5] More recent research has also identified this compound as an inhibitor of necroptosis by targeting RIPK1 and RIPK3, suggesting its potential therapeutic relevance in inflammatory and degenerative diseases.[6]

These application notes provide detailed protocols for the administration of this compound in mouse studies, based on published preclinical data.

Mechanism of Action

This compound exerts its primary anticancer effects by inhibiting the kinase activity of RAF proteins. In the MAPK/ERK signaling cascade, RAS proteins activate RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression involved in cell proliferation, survival, and differentiation. By inhibiting RAF, this compound effectively blocks this signaling cascade downstream of RAS.[1][5]

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound (TAK-632) This compound (TAK-632) This compound (TAK-632)->RAF

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound (TAK-632) from preclinical studies.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC₅₀ (nM)
BRAFWT8.3
BRAFV600E2.4
CRAF1.4

Data from MedchemExpress[7]

Table 2: In Vivo Efficacy and Dosage in Mouse Models

Mouse ModelAdministration RouteDosageFormulationOutcome
SK-MEL-2 XenograftOral (gavage)60 or 120 mg/kg, once dailySolid dispersion in distilled waterSignificant antitumor efficacy and reduction of ERK phosphorylation.[5][8]
A375 XenograftOral (gavage)3 to 50 mg/kg, single doseNot specifiedDose-dependent inhibition of phospho-MEK and phospho-ERK.[4]
A375 Xenograft (Rat)Oral~24.1 mg/kgNot specifiedDose-dependent antitumor efficacy.[3]
HMVII Xenograft (Rat)Oral~24.1 mg/kgNot specifiedDose-dependent antitumor efficacy.[3]

Experimental Protocols

The recommended route of administration for this compound (TAK-632) in mouse studies is oral gavage.[3][9]

Protocol: Oral Administration of this compound (TAK-632) in Mice

1. Materials:

  • This compound (TAK-632) solid dispersion (SD) formulation

  • Distilled water (or appropriate vehicle)

  • Microcentrifuge tubes

  • Vortex mixer

  • Animal balance

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

2. Preparation of this compound Suspension:

  • Note: this compound has been formulated as a solid dispersion for in vivo studies to improve solubility and bioavailability.[9]

  • Calculate the required amount of this compound and vehicle based on the mean body weight of the mice in each group and the desired dose (e.g., 60 mg/kg).

  • Weigh the appropriate amount of this compound (TAK-632) solid dispersion powder.

  • Suspend the powder in the calculated volume of distilled water in a microcentrifuge tube.

  • Vortex the suspension thoroughly to ensure it is homogenous before each administration.

3. Animal Handling and Dosing:

  • Weigh each mouse and record the weight before dosing to calculate the exact volume to be administered.

  • The volume to be administered should be calculated based on the individual mouse's body weight. A typical administration volume is 10 mL/kg.

  • Gently restrain the mouse.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

  • Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the esophagus and gently deliver the suspension into the stomach.

  • Monitor the mouse for any signs of distress during and after the procedure.

4. Dosing Schedule:

  • The dosing schedule will depend on the experimental design. In published xenograft studies, this compound was administered once daily.[8]

5. Vehicle Control:

  • A control group of mice should be administered the vehicle (e.g., solid dispersion powder in distilled water) using the same procedure and schedule.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Tumor Implantation Tumor Implantation Animal Acclimatization->Tumor Implantation Randomization Randomization Tumor Implantation->Randomization Daily Dosing Daily Dosing Randomization->Daily Dosing Tumor Measurement Tumor Measurement Daily Dosing->Tumor Measurement Twice weekly Body Weight Monitoring Body Weight Monitoring Daily Dosing->Body Weight Monitoring Daily Endpoint Reached Endpoint Reached Tumor Measurement->Endpoint Reached Body Weight Monitoring->Endpoint Reached Tissue Collection Tissue Collection Endpoint Reached->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

References

Application Notes and Protocols: Veonetinib in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "veonetinib" did not yield significant results in the context of combination chemotherapy. However, the BCL-2 inhibitor venetoclax (B612062) is extensively studied in combination with various chemotherapy agents, particularly for Acute Myeloid Leukemia (AML). It is highly probable that the query intended to investigate venetoclax. The following application notes and protocols are based on the wealth of available data for venetoclax.

Introduction

Venetoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. Overexpression of BCL-2 is a common mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumorigenesis and chemoresistance. By inhibiting BCL-2, venetoclax restores the apoptotic pathway, making cancer cells more susceptible to cytotoxic agents. This mechanism provides a strong rationale for combining venetoclax with standard chemotherapy drugs. These application notes provide an overview of the use of venetoclax in combination with other chemotherapy agents, summarizing key clinical trial data and providing example protocols.

Signaling Pathway of Venetoclax and Chemotherapy

cluster_0 Apoptotic Signaling cluster_1 BCL-2 Inhibition Chemotherapy Chemotherapy (e.g., Cytarabine (B982), Azacitidine) DNA_Damage DNA Damage & Cellular Stress Chemotherapy->DNA_Damage Pro_Apoptotic Pro-Apoptotic Proteins (BAX, BAK) DNA_Damage->Pro_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax BCL2 Anti-Apoptotic Protein (BCL-2) Venetoclax->BCL2 Inhibits BCL2->Pro_Apoptotic Inhibits

Caption: Mechanism of action of venetoclax in combination with chemotherapy.

Clinical Trial Data Summary

The combination of venetoclax with hypomethylating agents (like azacitidine) or low-dose cytarabine has become a standard of care for newly diagnosed elderly patients with AML who are ineligible for intensive chemotherapy.

Venetoclax in Combination with Azacitidine

This combination has shown significantly improved outcomes compared to azacitidine alone in older patients with AML.

Clinical Trial Patient Population Treatment Regimen Overall Response Rate (ORR) Complete Remission (CR) + CR with Incomplete Hematologic Recovery (CRi) Median Overall Survival (OS)
VIALE-A (Phase 3) [1][2]Newly diagnosed AML, ineligible for intensive chemotherapyVenetoclax + Azacitidine-66.4%14.7 months
Placebo + Azacitidine-28.3%9.6 months
Real-World Study [3]Newly diagnosed or relapsed/refractory AMLVenetoclax + Azacitidine-64.7%506 days
Azacitidine alone-6.7%208 days
Venetoclax in Combination with Cytarabine

Venetoclax is also combined with both low-dose and standard-dose cytarabine in various AML patient populations.

Clinical Trial Patient Population Treatment Regimen Composite Complete Remission (CRc) Measurable Residual Disease (MRD) Negativity Key Findings
Phase 1b/II [4]Previously untreated AML, older adultsVenetoclax + Low-Dose Cytarabine (LDAC)--Demonstrated safety and preliminary efficacy.
Phase 1b [5]Newly diagnosed AMLVenetoclax + Daunorubicin (B1662515) + Cytarabine (7+3)85.3%86.2%The combination was safe and effective in achieving MRD-negative remissions.
Phase 1 (Pediatric) [6][7]Relapsed/Refractory Pediatric AMLVenetoclax + Cytarabine +/- Idarubicin (B193468)69% (overall response)-Recommended Phase 2 dose of venetoclax was 360 mg/m².
Prospective Clinical Trial (Pediatric) [8]Newly Diagnosed Pediatric AMLVenetoclax + Modified-Intensity Idarubicin + Cytarabine (VIA)96.8% (after 2 cycles)87.3% (after 2 cycles)High rates of CR and MRD negativity.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment (Example)

Objective: To determine the synergistic, additive, or antagonistic effects of combining venetoclax with a chemotherapy agent (e.g., cytarabine) in AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • Venetoclax (various concentrations)

  • Cytarabine (various concentrations)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Drug Treatment: Treat cells with a matrix of venetoclax and cytarabine concentrations, both as single agents and in combination. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Clinical Trial Protocol Outline (Example)

Title: A Phase 1b/2 Study of Venetoclax in Combination with Azacitidine in Patients with Relapsed/Refractory Acute Myeloid Leukemia.

Objectives:

  • Primary (Phase 1b): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of venetoclax in combination with azacitidine.

  • Primary (Phase 2): To evaluate the overall response rate (ORR).

  • Secondary: To assess the duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety profile.

Patient Population:

  • Adults (≥ 18 years) with a diagnosis of AML that has relapsed after or is refractory to at least one prior line of therapy.

  • Adequate organ function.

  • ECOG performance status of 0-2.

Treatment Plan:

  • Venetoclax: Administered orally once daily. A dose ramp-up schedule is used to mitigate the risk of tumor lysis syndrome (TLS). For example, Day 1: 100 mg, Day 2: 200 mg, Day 3: 400 mg, continuing at 400 mg daily.

  • Azacitidine: 75 mg/m² administered intravenously or subcutaneously on Days 1-7 of each 28-day cycle.

Assessments:

  • Safety: Monitor for adverse events (AEs), including hematologic toxicities and TLS, through physical examinations, vital signs, and laboratory tests.

  • Efficacy: Bone marrow aspirates and biopsies are performed at baseline, after cycle 1, and as clinically indicated to assess response according to standardized criteria (e.g., ELN criteria).

  • Pharmacokinetics/Pharmacodynamics: Optional blood draws to assess drug concentrations and biomarker analysis.

Experimental Workflow Diagram

cluster_0 Preclinical Evaluation cluster_1 Clinical Development In_Vitro In Vitro Studies (Cell Lines) Synergy Synergy Assessment (Combination Index) In_Vitro->Synergy In_Vivo In Vivo Studies (Xenograft Models) In_Vivo->Synergy Toxicity Toxicity Profiling Synergy->Toxicity Phase_1 Phase 1 Trial (Safety & Dosing) Toxicity->Phase_1 Phase_2 Phase 2 Trial (Efficacy) Phase_1->Phase_2 Phase_3 Phase 3 Trial (Pivotal, Comparative) Phase_2->Phase_3 Regulatory Regulatory Approval Phase_3->Regulatory

References

Troubleshooting & Optimization

troubleshooting Veonetinib precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Veonetinib. The information below is designed to help you identify and resolve common issues, particularly those related to compound precipitation in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is precipitating out of solution after I add it to my cell culture media. What is causing this?

A1: this compound precipitation in aqueous solutions like cell culture media is a common issue that can be attributed to several factors:

  • Exceeding Solubility Limit: this compound has limited solubility in aqueous solutions. When the final concentration in your media exceeds its solubility limit, it will precipitate.

  • Improper Dissolution of Stock Solution: If the initial DMSO stock solution is not fully dissolved, adding it to the media will result in immediate precipitation.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock in an aqueous buffer can cause the compound to crash out of solution. This is often referred to as "solvent shock."

  • Media Components: Certain components in your cell culture media, such as high concentrations of serum proteins, can interact with this compound and reduce its solubility.

  • Temperature and pH: Changes in temperature or pH of the media can also affect the solubility of this compound.

Q2: How can I prevent this compound from precipitating?

A2: To prevent precipitation, consider the following troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiments.

  • Optimize Stock Solution Preparation: Ensure your this compound stock solution in DMSO is fully dissolved. Gentle warming and vortexing can help.

  • Use a Step-wise Dilution: Instead of adding the DMSO stock directly to your full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media and then add this to the final volume.

  • Reduce Serum Concentration: If your protocol allows, try reducing the percentage of serum (e.g., FBS) in your media, as high protein concentrations can sometimes promote precipitation.

  • Pre-warm Media: Adding the drug to media that has been pre-warmed to 37°C can sometimes improve solubility.

Q3: What is the recommended solvent for making this compound stock solutions?

A3: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound. Ensure the DMSO is of high purity and anhydrous.

Q4: I observed precipitation even at a low concentration. What else could be the problem?

A4: If precipitation occurs at concentrations expected to be soluble, consider the following:

  • Media pH: Ensure the pH of your cell culture media is within the optimal range.

  • Extended Incubation: During long-term experiments, the compound may degrade or precipitate over time. Consider refreshing the media with freshly prepared this compound at regular intervals.

  • Interaction with Plastics: Some compounds can adhere to the surface of plasticware. While less common for precipitation, it's a factor to consider in concentration-sensitive experiments.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents and conditions. This data can help you prepare your stock solutions and working concentrations more effectively.

Solvent/Media Solubility (mM) Temperature (°C) Notes
100% DMSO10025Recommended for stock solutions.
100% Ethanol2525Not recommended for cell-based assays.
PBS (pH 7.4)<0.125Poor solubility in aqueous buffers.
RPMI + 10% FBS0.537Solubility is limited in cell culture media.
DMEM + 10% FBS0.437Similar solubility to RPMI.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Warm this compound: Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes before opening.

  • Add DMSO: Using a sterile, calibrated pipette, add the appropriate volume of 100% DMSO to the vial to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Confirm Dissolution: Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound into Cell Culture Media

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Media: Warm your cell culture media to 37°C.

  • Serial Dilution (Recommended): a. Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed media (e.g., 1:100). Mix gently by inverting the tube. b. Add the intermediate dilution to your final volume of cell culture media to reach the desired working concentration.

  • Direct Dilution (for lower concentrations): a. For lower final concentrations, you may add the DMSO stock directly to the pre-warmed media while gently vortexing or swirling the media.

  • Final Mix and Use: Gently mix the final solution and add it to your cells immediately.

Visual Guides

Veonetinib_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS This compound This compound This compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is final concentration > 0.5 µM? Start->Check_Concentration Lower_Concentration Lower final concentration Check_Concentration->Lower_Concentration Yes Check_Stock Was stock solution clear? Check_Concentration->Check_Stock No Lower_Concentration->Check_Stock Remake_Stock Remake stock solution (ensure full dissolution) Check_Stock->Remake_Stock No Check_Dilution How was it diluted? Check_Stock->Check_Dilution Yes Remake_Stock->Check_Dilution Use_Serial_Dilution Use serial dilution method Check_Dilution->Use_Serial_Dilution Direct Check_Serum Is serum > 10%? Check_Dilution->Check_Serum Serial Use_Serial_Dilution->Check_Serum Reduce_Serum Reduce serum concentration Check_Serum->Reduce_Serum Yes Contact_Support Contact Technical Support Check_Serum->Contact_Support No Reduce_Serum->Contact_Support

Caption: Troubleshooting workflow for this compound precipitation.

Logical_Relationships Causes Potential Causes High Concentration Solvent Shock Poor Stock Prep Media Interactions Solutions Recommended Solutions Lower Concentration Serial Dilution Remake Stock Reduce Serum Causes:f1->Solutions:f1 Causes:f2->Solutions:f2 Causes:f3->Solutions:f3 Causes:f4->Solutions:f4 Outcome Successful Experiment Solutions->Outcome

Caption: Relationship between causes and solutions for precipitation.

Technical Support Center: Optimizing Veonetinib Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the experimental concentration of Veonetinib, a potent tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a potent, synthetic, small-molecule inhibitor of tyrosine kinases.[1][2] It is referenced as "Example 3" in patent WO2010021918 by Advenchen Laboratories.[3] While the specific kinase targets are not publicly disclosed in detail, its primary mechanism is to block the phosphorylation of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.[4]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: Based on published IC50 values, a good starting range for dose-response experiments is between 0.01 µM and 10 µM. This compound has demonstrated IC50 values of 0.1 µM in A549 (lung carcinoma) cells and 0.4 µM in LOVO (colon adenocarcinoma) cells.[1][2] The optimal concentration will be highly dependent on the specific cell line and the endpoint being measured.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: What is the maximum permissible DMSO concentration in the final culture medium?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, as it can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5] However, sensitive or primary cell lines may require a lower concentration, such as 0.1%.[5] It is crucial to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) in all experiments to account for any solvent effects.

Troubleshooting Guides

Issue 1: I am not observing any effect of this compound on my cells.

  • Question: Is the inhibitor active and potent?

    • Answer: Confirm that you are using this compound at a concentration significantly above its expected IC50 for your cell line. If the IC50 is unknown, a wide dose-response curve (e.g., 1 nM to 100 µM) is recommended. Ensure the compound has not degraded due to improper storage or multiple freeze-thaw cycles.

  • Question: Is the pre-incubation time sufficient?

    • Answer: The inhibitor needs adequate time to penetrate the cell membrane and engage with its target kinase. A pre-incubation time of 1 to 2 hours before adding a stimulating ligand is common, but this may require optimization (from 30 minutes to 4 hours).

  • Question: Is the target kinase active in your cell model?

    • Answer: this compound inhibits tyrosine kinases. If the specific RTK target of this compound is not expressed or is not basally active in your cell line, you may not see an effect. You may need to stimulate the pathway (e.g., with a growth factor like EGF or VEGF) to observe the inhibitory effect of the compound.

Issue 2: I am observing high cytotoxicity even at low concentrations.

  • Question: Is the DMSO concentration too high?

    • Answer: Ensure your final DMSO concentration is within the tolerated range for your specific cell line (typically ≤0.5%). Run a DMSO-only toxicity curve to determine the tolerance of your cells.[5][6]

  • Question: Is the compound precipitating out of solution?

    • Answer: When diluting the DMSO stock into aqueous culture medium, the compound can sometimes precipitate, leading to inconsistent results and potential toxicity. To mitigate this, dilute the DMSO stock in a stepwise manner. Visually inspect the medium for any signs of precipitation after adding the compound.

Issue 3: My results are inconsistent between experiments.

  • Question: Are your cell seeding densities consistent?

    • Answer: The number of cells at the start of the experiment can significantly impact the outcome of viability and proliferation assays. Ensure you are seeding the same number of cells for each experiment and that they are in the logarithmic growth phase when the treatment begins.

  • Question: Are you preparing fresh dilutions for each experiment?

    • Answer: Prepare fresh serial dilutions of this compound from your frozen stock for every experiment. Avoid storing diluted compound in aqueous solutions for extended periods, as its stability may be compromised.

Data Presentation: this compound Inhibitory Activity

Cell LineCancer TypeIC50 (µM)Assay Type
A549Lung Carcinoma0.1Cell Proliferation
LOVOColon Adenocarcinoma0.4Cell Proliferation

Data sourced from MedChemExpress and Probechem Biochemicals.[1][2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a standard method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Target cancer cell line (e.g., A549)

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from your 10 mM DMSO stock. For a final concentration range of 0.01 µM to 10 µM, your 2X stock will range from 0.02 µM to 20 µM. Prepare a vehicle control containing the highest concentration of DMSO used.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of 100% DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for Target Phosphorylation

This protocol determines if this compound inhibits the phosphorylation of a target Receptor Tyrosine Kinase (RTK).

Materials:

  • This compound

  • Target cell line

  • Growth factor (e.g., EGF, VEGF, depending on the pathway)

  • Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-RTK and anti-total-RTK)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture & Starvation: Plate cells and grow to 80-90% confluency. To reduce basal kinase activity, replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Inhibitor Treatment: Treat the serum-starved cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to induce RTK phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein.[7]

    • Incubate the membrane with the primary anti-phospho-RTK antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the signal using an ECL substrate.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against the total form of the RTK and a loading control like GAPDH or β-actin.

Visualizations

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates AKT AKT PI3K->AKT AKT->TF Activates Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds This compound This compound This compound->RTK Inhibits Phosphorylation

Caption: Generic RTK signaling pathway inhibited by this compound.

G start Start: Prepare 10 mM This compound Stock in DMSO seed_cells 1. Seed cells in 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate_24h 2. Incubate for 24 hours seed_cells->incubate_24h prepare_dilutions 3. Prepare serial dilutions of This compound in culture medium incubate_24h->prepare_dilutions treat_cells 4. Treat cells with this compound or vehicle (DMSO) control prepare_dilutions->treat_cells incubate_48h 5. Incubate for 48-72 hours treat_cells->incubate_48h add_mtt 6. Add MTT reagent (Incubate 4 hours) incubate_48h->add_mtt solubilize 7. Solubilize formazan crystals with DMSO add_mtt->solubilize read_plate 8. Read absorbance at 570 nm solubilize->read_plate analyze 9. Normalize data and calculate IC50 read_plate->analyze

Caption: Experimental workflow for determining this compound IC50.

G start No effect observed from this compound check_conc Is concentration >10x expected IC50? start->check_conc check_target Is target kinase active/stimulated? check_conc->check_target Yes increase_conc Action: Increase concentration range. check_conc->increase_conc No check_solubility Is compound fully dissolved in media? check_target->check_solubility Yes stimulate_pathway Action: Stimulate pathway with appropriate growth factor. check_target->stimulate_pathway No check_incubation Is pre-incubation time sufficient? check_solubility->check_incubation Yes remake_solution Action: Prepare fresh dilutions, check for precipitation. check_solubility->remake_solution No optimize_time Action: Optimize pre-incubation time (e.g., 1-4 hours). check_incubation->optimize_time No end end check_incubation->end Yes (Verify with Western Blot)

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Veonetinib stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Veonetinib" is not publicly available at this time. The following technical support guide has been developed based on the general principles of stability for small molecule kinase inhibitors and publicly available information on similar compounds. The experimental protocols and data are provided as illustrative examples and should be adapted based on the specific physicochemical properties of this compound once they are determined.

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: While specific stability data for this compound is unavailable, for small molecule kinase inhibitors, it is generally recommended to prepare high-concentration stock solutions in an anhydrous solvent such as DMSO. These stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing aqueous solutions for experiments, it is advisable to use freshly prepared dilutions from the stock solution.

Q2: How does pH likely affect the stability of this compound in aqueous solutions?

A2: The stability of kinase inhibitors in aqueous solutions can be significantly influenced by pH. Many kinase inhibitors exhibit optimal stability in a narrow pH range and can undergo hydrolysis at acidic or alkaline pH. For instance, some tyrosine kinase inhibitors show increased degradation at low pH levels[1][2][3]. It is crucial to determine the pH-stability profile for this compound to identify the optimal pH for your experimental buffers.

Q3: Is this compound expected to be sensitive to light?

A3: Photostability is a common concern for many pharmaceutical compounds. Exposure to light, particularly UV light, can lead to photodegradation. For example, the tyrosine kinase inhibitor Alectinib has been shown to be unstable under light exposure in solution[1][2]. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by covering the containers with aluminum foil during experiments and storage.

Q4: What are the potential degradation pathways for a compound like this compound?

A4: Common degradation pathways for small molecule kinase inhibitors in aqueous solutions include hydrolysis, oxidation, and photolysis[4][5]. Hydrolysis can occur at ester or amide linkages, while oxidation may affect electron-rich moieties within the molecule. The specific degradation products will depend on the chemical structure of this compound. Forced degradation studies are essential to identify these potential degradation pathways[5].

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Precipitate observed in aqueous solution. - Low aqueous solubility of this compound. - pH of the buffer is outside the optimal solubility range. - The concentration of the organic co-solvent (e.g., DMSO) is too low.- Determine the aqueous solubility of this compound. - Adjust the pH of the buffer. - Increase the percentage of the organic co-solvent, ensuring it is compatible with the experimental system.
Loss of biological activity in cell-based assays. - Degradation of this compound in the cell culture medium over time. - Adsorption of this compound to plasticware.- Prepare fresh dilutions of this compound for each experiment. - Perform a time-course experiment to assess the stability of this compound in the specific cell culture medium. - Consider using low-adsorption plasticware.
Inconsistent results between experiments. - Inconsistent preparation of this compound solutions. - Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.- Standardize the protocol for solution preparation. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Periodically check the purity of the stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Appropriate aqueous buffer (e.g., PBS)

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • For experiments, thaw a single aliquot and prepare fresh working solutions by diluting the stock solution in the desired aqueous buffer immediately before use.

Protocol 2: pH Stability Assessment

Objective: To evaluate the stability of this compound over a range of pH values.

Materials:

  • This compound stock solution (in DMSO)

  • A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

  • Incubator or water bath set to a relevant temperature (e.g., 37°C)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare working solutions of this compound (e.g., 10 µM) in each of the different pH buffers.

  • At time zero (T=0), immediately analyze a sample from each pH condition by HPLC to determine the initial concentration.

  • Incubate the remaining solutions at the desired temperature, protected from light.

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

  • Plot the percentage of this compound remaining versus time for each pH to determine the pH-rate profile.

Illustrative pH Stability Data

pHTemperature (°C)Time (hours)% this compound Remaining (Hypothetical)
3.0372475%
5.0372492%
7.4372498%
9.0372485%
Protocol 3: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions. This is a crucial step in developing stability-indicating analytical methods[4][5].

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • HPLC-MS system for analysis

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with HCl (e.g., 0.1 M) and incubate at a specified temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the this compound solution with NaOH (e.g., 0.1 M) and incubate.

  • Oxidation: Mix the this compound solution with H₂O₂ (e.g., 3%) and keep it at room temperature.

  • Photolysis: Expose the this compound solution to light in a photostability chamber according to ICH guidelines.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-MS to identify and quantify any degradation products.

Illustrative Forced Degradation Results

Stress Condition% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h25%DP1, DP2
0.1 M NaOH, RT, 24h15%DP3
3% H₂O₂, RT, 24h35%DP4, DP5
Photolysis (ICH Q1B)10%DP6

Visualizations

G cluster_0 Hypothetical VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits G cluster_1 This compound Stability Assessment Workflow Prep Prepare this compound Stock Solution (DMSO) Dilute Dilute in Aqueous Buffers (Varying pH) Prep->Dilute Incubate Incubate at Controlled Temperature & Light Dilute->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Calculate % Remaining & Identify Degradants Analyze->Data Report Generate Stability Report Data->Report G cluster_2 Troubleshooting this compound Solution Instability Start Inconsistent Experimental Results Observed Check_Prep Review Solution Preparation Protocol Start->Check_Prep Consistent Is Preparation Consistent? Check_Prep->Consistent Standardize Standardize Protocol Consistent->Standardize No Check_Storage Check Stock Solution Storage & Handling Consistent->Check_Storage Yes Standardize->Check_Prep Proper_Storage Properly Aliquoted & Stored? Check_Storage->Proper_Storage Re_Aliquot Prepare Fresh Aliquots Proper_Storage->Re_Aliquot No Check_Buffer Assess Stability in Experimental Buffer (pH, Time) Proper_Storage->Check_Buffer Yes Re_Aliquot->Check_Storage Stable Is it Stable? Check_Buffer->Stable Use_Fresh Use Freshly Prepared Solutions for Each Experiment Stable->Use_Fresh No End Problem Resolved Stable->End Yes Use_Fresh->End

References

Technical Support Center: Minimizing Toxicity of Novel Tyrosine Kinase Inhibitors (e.g., Veonetinib-like) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific preclinical toxicity data for a compound named "Veonetinib" is not publicly available. This guide provides generalized troubleshooting advice and protocols based on established knowledge of Tyrosine Kinase Inhibitors (TKIs) as a class. Researchers should adapt these recommendations to the specific characteristics of their novel TKI.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with TKIs in animal models?

A1: The toxicities of TKIs are diverse and depend on their specific kinase targets. However, common adverse effects observed in preclinical animal models include:

  • Gastrointestinal: Diarrhea, nausea, vomiting, and weight loss.[1][2]

  • Dermatological: Skin rashes, hand-foot syndrome, and hair depigmentation.[2][3][4]

  • Cardiovascular: Hypertension, and in some cases, cardiac dysfunction.[5][6][7][8]

  • Hepatic: Elevated liver enzymes (hepatotoxicity).[2][9]

  • Hematological: Anemia, thrombocytopenia, and neutropenia.[3]

Q2: How can I proactively monitor for TKI-induced toxicity in my animal studies?

A2: A robust monitoring plan is crucial. This should include:

  • Daily Observations: Cage-side examinations for general well-being, changes in behavior, posture, and grooming.

  • Regular Measurements: Body weight, food, and water intake should be recorded at least twice weekly.

  • Clinical Pathology: Periodic blood collection for complete blood counts (CBC) and serum chemistry panels to monitor hematological, hepatic, and renal function.

  • Cardiovascular Monitoring: For TKIs with known or suspected cardiovascular effects, regular blood pressure measurements and, if feasible, echocardiograms are recommended.[8]

  • Gross and Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, a full necropsy and histopathological examination of key organs should be performed.

Q3: What are the primary strategies to minimize TKI toxicity while maintaining anti-tumor efficacy?

A3: The main approaches to mitigate toxicity are:

  • Dose Optimization: This is the most common strategy. It may involve dose reduction or intermittent dosing schedules.[10][11][12] Mathematical modeling can sometimes help in designing dose reduction strategies.[13]

  • Supportive Care: Prophylactic or concurrent treatment to manage specific side effects, such as anti-diarrheal agents or skin emollients.[14]

  • Combination Therapy: Combining the TKI with another agent can sometimes allow for a lower, less toxic dose of the TKI while achieving a synergistic anti-tumor effect.[15][16] However, combination therapies can also introduce new or exacerbated toxicities.[17][18]

Troubleshooting Guides

Issue 1: Severe Diarrhea and Weight Loss

Q: My mouse/rat model is experiencing >15% weight loss and severe diarrhea within the first week of treatment with a novel TKI. What steps should I take?

A: This is a critical issue requiring immediate action.

  • Temporarily Suspend Dosing: Halt administration of the TKI to allow the animal to recover. Keep the half-life of the TKI in mind, as recovery may be delayed for compounds with longer half-lives.[19]

  • Initiate Supportive Care:

    • Provide subcutaneous or intraperitoneal fluids (e.g., sterile saline or Lactated Ringer's solution) to combat dehydration.

    • Offer a highly palatable and digestible diet or nutritional supplements.

    • Administer an anti-diarrheal agent if appropriate for the species and approved by your institution's veterinary staff.

  • Evaluate Dose Modification: Once the animal has stabilized, consider re-initiating the TKI at a reduced dose (e.g., 50% of the original dose).[10][12]

  • Consider an Alternative Dosing Schedule: If continuous daily dosing is too toxic, an intermittent schedule (e.g., 5 days on, 2 days off) may be better tolerated.

  • Pathological Analysis: If an animal succumbs to toxicity, perform a necropsy with a focus on the gastrointestinal tract to understand the underlying pathology (e.g., mucosal damage, inflammation).

Issue 2: Dermatological Toxicities (Rash, Hand-Foot Syndrome)

Q: The animals in my study are developing significant skin rashes and paw inflammation. How can I manage this without stopping treatment?

A: Skin toxicities are common with TKIs targeting pathways like EGFR.[4][20]

  • Grade the Severity: Use a standardized grading scale to assess the severity of the skin reaction. For mild to moderate (Grade 1-2) reactions, treatment can often continue with supportive care.

  • Topical Treatments:

    • Apply topical moisturizers or emollients to affected areas to alleviate dryness and cracking.

    • For more severe inflammation, a topical corticosteroid may be prescribed by a veterinarian.

  • Systemic Treatments: In cases of severe (Grade 3-4) or widespread rash, a dose interruption may be necessary.[19] After recovery, the TKI can be restarted at a lower dose.

  • Environmental Enrichment: Ensure soft bedding to minimize irritation to the paws.

Issue 3: Hypertension

Q: I have observed a significant increase in systolic blood pressure in my rat model after two weeks of TKI administration. What is the recommended course of action?

A: Hypertension is a known on-target effect of TKIs that inhibit VEGFR signaling.[3][5][21]

  • Confirm the Finding: Repeat blood pressure measurements to ensure the reading is accurate and consistent.

  • Monitor Closely: Continue to monitor blood pressure regularly (e.g., 2-3 times per week).

  • Consider Anti-Hypertensive Co-treatment: If blood pressure remains consistently elevated and is causing distress to the animal, consult with veterinary staff about initiating treatment with an anti-hypertensive agent (e.g., an ACE inhibitor or calcium channel blocker). The choice of agent should be carefully considered to avoid drug-drug interactions with the TKI.

  • Evaluate for End-Organ Damage: At the end of the study, pay close attention to the heart and kidneys during histopathological analysis for signs of damage secondary to hypertension.

Data Presentation: TKI Toxicity and Management

Table 1: Common Toxicities of TKI Classes in Preclinical Models

TKI Class (Primary Target)Common Preclinical ToxicitiesReference Animal Models
VEGFR Inhibitors Hypertension, Proteinuria, Impaired Wound Healing, Hand-Foot Syndrome, DiarrheaMouse, Rat[3][5][21]
EGFR Inhibitors Skin Rash (acneiform), Diarrhea, Mucositis, ParonychiaMouse, Rat[2][4]
BCR-ABL Inhibitors Myelosuppression (Neutropenia, Thrombocytopenia), Fluid Retention, Cardiovascular EventsMouse, Zebrafish[22][23][24][25]
Multi-Kinase Inhibitors A combination of the above, plus potential for fatigue, anorexia, and hepatotoxicityMouse, Rat[3][9]

Table 2: Example Dose Reduction Strategy for a Novel TKI

Toxicity Grade (CTCAE)ObservationRecommended Action
Grade 1 Mild, asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.Continue TKI at the current dose; increase monitoring frequency.
Grade 2 Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental ADL*.Withhold TKI. Resume at the same dose when toxicity resolves to Grade ≤1. If toxicity recurs, restart at a reduced dose level.
Grade 3 Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL**.Withhold TKI. Resume at a reduced dose level (e.g., 50% reduction) when toxicity resolves to Grade ≤1.
Grade 4 Life-threatening consequences; urgent intervention indicated.Discontinue TKI permanently.

*Instrumental ADL: Activities of Daily Living (e.g., preparing meals, shopping for groceries or clothes) **Self-care ADL: e.g., bathing, dressing and undressing, feeding self

Experimental Protocols

Protocol 1: General In Vivo Toxicity and Efficacy Study
  • Animal Model Selection: Choose a relevant model (e.g., immunodeficient mice bearing human tumor xenografts).

  • Group Allocation: Randomly assign animals to groups (e.g., Vehicle Control, TKI Dose 1, TKI Dose 2, Positive Control). A typical group size is 8-10 animals.

  • Drug Formulation and Administration: Prepare the TKI in a suitable vehicle. Administer daily (or as per the desired schedule) via the intended clinical route (e.g., oral gavage).

  • Efficacy Monitoring: Measure tumor volume with calipers twice weekly.

  • Toxicity Monitoring:

    • Record body weights and clinical signs daily for the first week, then twice weekly.

    • Perform interim blood collection (e.g., at week 2 and end of study) for CBC and serum chemistry.

  • Endpoint: Euthanize animals when tumors reach a predetermined size, if body weight loss exceeds 20%, or if severe clinical signs of toxicity appear.

  • Post-Mortem Analysis: Collect tumors for pharmacodynamic analysis and key organs (liver, kidney, heart, spleen, GI tract) for histopathology.

Protocol 2: Monitoring and Grading of Dermatological Toxicity
  • Visual Inspection: Twice weekly, inspect the skin and paws of each animal under good lighting.

  • Grading Scale:

    • Grade 0: No change.

    • Grade 1: Faint erythema or dry scaling.

    • Grade 2: Moderate erythema, papules, pustules covering <50% of the dorsal surface. Mild inflammation of paws.

    • Grade 3: Severe erythema, confluent papules/pustules covering >50% of the dorsal surface. Ulceration or significant inflammation of paws.

    • Grade 4: Generalized exfoliative, ulcerative, or blistering dermatitis.

  • Documentation: Photograph any significant findings to maintain a visual record of toxicity progression or resolution.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds TKI Novel TKI (e.g., this compound-like) TKI->VEGFR Inhibits MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MAPK->Proliferation

Caption: Simplified VEGFR signaling pathway inhibited by a novel TKI.

Experimental Workflow Diagram

G start Start: Tumor Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing (Vehicle or TKI) randomization->treatment monitoring Bi-weekly Tumor Measurement & Body Weight Checks treatment->monitoring Weeks 1-4 interim_bleed Interim Blood Collection (e.g., Day 14) monitoring->interim_bleed endpoint Endpoint Criteria Met (Tumor size / Toxicity) monitoring->endpoint interim_bleed->monitoring necropsy Necropsy & Tissue Collection (Tumor, Organs) endpoint->necropsy analysis Data Analysis (Efficacy & Toxicity) necropsy->analysis end End of Study analysis->end

Caption: Experimental workflow for an in vivo TKI efficacy and toxicity study.

Toxicity Management Workflow

G observe Toxicity Observed (e.g., >15% weight loss) grade Grade Severity (Grade 1-4) observe->grade grade12 Grade 1-2: Mild/Moderate grade->grade12 grade34 Grade 3-4: Severe/Life-threatening grade->grade34 grade12->grade34 No continue_tx Continue TKI + Supportive Care + Increased Monitoring grade12->continue_tx Yes withhold_tx Withhold TKI + Initiate Supportive Care grade34->withhold_tx Yes end Monitor for Recurrence continue_tx->end recovery Toxicity Resolves to Grade <=1? withhold_tx->recovery restart_reduced Restart TKI at Reduced Dose recovery->restart_reduced Yes discontinue Discontinue TKI Permanently recovery->discontinue No restart_reduced->end

Caption: Decision workflow for managing TKI-induced toxicity in animal models.

References

Technical Support Center: Troubleshooting Veonetinib Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Veonetinib in kinase assays.

Understanding this compound

What is this compound?

This compound is a tyrosine kinase inhibitor.[1][2] It has demonstrated anti-proliferative activity against lung and colon cancer cell lines.[1] While its broad activity is established, the specific kinases it inhibits may not be fully characterized in all publicly available literature. This compound is a racemic mixture of optical isomers.[1]

FAQs: this compound Inactivity in Kinase Assays

Q1: My this compound inhibitor shows no or low activity in my in vitro kinase assay. What are the common causes?

Several factors can contribute to the apparent lack of this compound activity in a kinase assay. These can be broadly categorized into issues with the inhibitor itself, the assay conditions, the kinase enzyme, or the assay format. It's crucial to systematically investigate each of these possibilities.

Q2: How can I be sure my this compound compound is active?

  • Solubility: Ensure this compound is fully dissolved. Like many kinase inhibitors, it may have limited aqueous solubility.[3] Improper dissolution will lead to a lower effective concentration. Visually inspect your stock solution for any precipitate.

  • Stability: The compound may degrade if stored improperly. It is recommended to aliquot stock solutions to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[3] Prepare fresh dilutions for each experiment.

  • Concentration Accuracy: Verify the accuracy of your weighing, dilution calculations, and pipetting.

Q3: Could my assay conditions be affecting this compound's potency?

Yes, this is a very common issue. Key factors include:

  • ATP Concentration: Most kinase inhibitors are ATP-competitive.[4] If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to an apparent lack of activity.[5][6] The IC50 value of an ATP-competitive inhibitor will increase with increasing ATP concentration.[6]

  • Buffer Composition: The pH, ionic strength, and presence of detergents or bovine serum albumin (BSA) can all influence enzyme activity and inhibitor binding.[7]

  • Magnesium Concentration: The concentration of magnesium ions (Mg2+) can influence the potency of ATP-competitive inhibitors for some kinases.[5]

Q4: What if my positive and negative controls are not behaving as expected?

Control failures are a strong indicator of a fundamental problem with the assay itself.[7]

  • Inactive Enzyme: Ensure your kinase is active. Purity on a gel does not always equate to functional activity.[8] Avoid repeated freeze-thaw cycles of the enzyme.[7]

  • Substrate Quality: Use a high-quality substrate with the correct sequence and purity if it's a peptide.[7]

  • Assay Format: Be aware of the limitations of your chosen assay format. For example, fluorescence-based assays can be prone to interference from compounds that are themselves fluorescent or absorb light at similar wavelengths.[9]

Troubleshooting Guide: this compound Not Working in Kinase Assay

If you are observing a lack of inhibition with this compound, follow this systematic troubleshooting guide.

Step 1: Verify the Integrity of this compound
ParameterTroubleshooting ActionExpected Outcome
Solubility Visually inspect the stock solution for precipitate. If necessary, gently warm the solution or try a different solvent.A clear, homogenous solution.
Stability Prepare fresh dilutions from a new aliquot of the stock solution.Consistent results between freshly prepared and older dilutions.
Concentration Double-check all calculations and ensure pipettes are calibrated.Confidence in the final concentration of this compound in the assay.
Step 2: Evaluate Assay Conditions
ParameterTroubleshooting ActionExpected Outcome
ATP Concentration Perform a dose-response experiment with this compound at varying ATP concentrations (e.g., at the Km of ATP and at a lower concentration).Increased potency (lower IC50) of this compound at lower ATP concentrations for an ATP-competitive inhibitor.
Buffer Components Review the buffer composition. Test different buffer conditions if possible.Optimal and consistent kinase activity in the absence of the inhibitor.
Controls Run a known inhibitor for your target kinase as a positive control.[4]The positive control inhibitor should show the expected level of inhibition.
Step 3: Assess Kinase and Substrate
ParameterTroubleshooting ActionExpected Outcome
Kinase Activity Titrate the kinase to ensure the assay is running in the linear range of the enzyme concentration.A clear signal-to-background ratio that is dependent on the kinase concentration.
Kinase Isoform Confirm that you are using the correct and biologically relevant isoform of the kinase, as different isoforms can have varying sensitivities to inhibitors.[8]The chosen isoform is the intended target of the experiment.
Substrate Concentration Ensure the substrate concentration is appropriate for the assay and does not interfere with the readout.Consistent substrate phosphorylation in the absence of the inhibitor.

Experimental Protocols

Protocol 1: Standard In Vitro Kinase Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase-inhibitor pair.

  • Reagent Preparation:

    • Prepare the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a serial dilution series.

    • Prepare ATP at the desired concentration in the assay buffer.

    • Prepare the substrate at the desired concentration in the assay buffer.

    • Prepare the recombinant kinase to the desired concentration in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the this compound serial dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of the kinase solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

    • Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+) or proceed directly to the detection step, depending on the assay format.

  • Data Detection:

    • Measure the signal (e.g., fluorescence, luminescence, radioactivity) according to the manufacturer's instructions for the specific assay kit being used.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (0% inhibition) and a no-activity control (100% inhibition).

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: ATP Competition Assay

This protocol helps to determine if this compound is an ATP-competitive inhibitor.

  • Follow the "Standard In Vitro Kinase Assay" protocol.

  • Set up multiple parallel experiments, each with a different fixed concentration of ATP (e.g., 10 µM, 50 µM, 100 µM, 500 µM).

  • In each experiment, perform a full dose-response curve for this compound.

  • Calculate the IC50 value for this compound at each ATP concentration.

  • Plot the IC50 values as a function of the ATP concentration. An increase in IC50 with increasing ATP concentration is indicative of ATP-competitive inhibition.

Visualizations

G cluster_0 Signaling Pathway A Upstream Signal B Tyrosine Kinase A->B C Substrate B->C ATP -> ADP D Phosphorylated Substrate B->D C->D E Downstream Signaling D->E F This compound F->B

Caption: Simplified signaling pathway showing this compound inhibiting a tyrosine kinase.

G cluster_1 Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, this compound) B Add this compound to Plate A->B C Add Kinase to Plate B->C D Pre-incubate C->D E Initiate Reaction (Add ATP/Substrate) D->E F Incubate E->F G Stop Reaction / Detect Signal F->G H Data Analysis G->H

Caption: A typical workflow for an in vitro kinase assay.

G cluster_2 Troubleshooting Logic A This compound Inactive? B Check Reagent Integrity (Solubility, Stability, Conc.) A->B C Issue Found? B->C D Remake Reagents & Re-run C->D Yes E Check Assay Conditions (ATP Conc., Controls) C->E No L Problem Solved D->L F Issue Found? E->F G Optimize Assay & Re-run F->G Yes H Check Enzyme/Substrate (Activity, Isoform) F->H No G->L I Issue Found? H->I J Source New Reagents I->J Yes K Consider Assay Format (Interference) I->K No J->L M Consult Further K->M

Caption: A decision tree for troubleshooting this compound inactivity in a kinase assay.

References

inconsistent results with Veonetinib treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Veonetinib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring consistency in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound across different experimental batches. What could be the cause?

A1: Inconsistent IC50 values for this compound can stem from several factors:

  • Cell Line Integrity and Passage Number: Cell lines can exhibit genetic drift over time and with increasing passage numbers. This can alter the expression levels of the target kinase or compensatory signaling pathways, impacting this compound's efficacy. It is recommended to use cell lines within a consistent and low passage number range for all experiments.

  • Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.[1] Improper dissolution or precipitation during the experiment can lead to a lower effective concentration and thus, variable IC50 values. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture media. Additionally, the stability of the inhibitor in your specific experimental conditions (e.g., temperature, light exposure) should be considered.[2]

  • Assay Conditions: Variations in cell seeding density, incubation time with the compound, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all contribute to result variability. Standardize these parameters across all experiments to ensure reproducibility.

Q2: this compound shows high potency in our biochemical assays, but its activity is significantly lower in cell-based assays. Why is there a discrepancy?

A2: This is a common challenge in drug discovery.[3] Several factors can explain the difference between biochemical and cellular potency:

  • Cellular Permeability: this compound may have poor membrane permeability, limiting its ability to reach the intracellular target.

  • Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4]

  • Plasma Protein Binding: In cell culture media containing serum, this compound may bind to proteins, reducing the free concentration available to interact with the target kinase.[1]

  • Cellular Environment: The intracellular environment is far more complex than a purified biochemical assay.[3] High intracellular ATP concentrations can compete with ATP-competitive inhibitors, and the presence of scaffolding proteins and signaling complexes can influence the target's conformation and accessibility.[3]

Q3: We have developed a this compound-resistant cell line. What are the potential mechanisms of resistance?

A3: Resistance to targeted therapies like this compound is a significant clinical challenge and can arise through various mechanisms:[5]

  • On-Target Mutations: Mutations in the kinase domain of the target protein can prevent this compound from binding effectively.[5][6]

  • Bypass Signaling Pathway Activation: Cells can adapt by upregulating alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival.[6][7] For example, activation of other pro-survival pathways can compensate for the inhibition of this compound's primary target.

  • Target Overexpression: Increased expression of the target protein may require higher concentrations of this compound to achieve the same level of inhibition.

  • Drug Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.[8]

  • Phenotypic Changes: A subpopulation of cells, such as cancer stem cells, may be inherently more resistant to therapy.[4]

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Target Phosphorylation

Possible Cause Troubleshooting Step Expected Outcome
Compound Degradation 1. Prepare fresh stock solutions of this compound for each experiment. 2. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. 3. Protect from light if the compound is light-sensitive.Consistent inhibition of the target's phosphorylation at a given concentration across experiments.[2]
Incorrect Dosage 1. Perform a detailed dose-response curve to accurately determine the optimal concentration range. 2. Ensure accurate pipetting and serial dilutions.A clear sigmoidal dose-response curve, allowing for the selection of appropriate concentrations for downstream experiments.
Cellular Context 1. Test this compound in multiple cell lines to determine if the inconsistency is cell-line specific.[2] 2. Characterize the baseline expression and phosphorylation status of the target in your cell model.Understanding whether the observed inconsistency is a general phenomenon or specific to a particular cellular background.

Issue 2: High Off-Target Cytotoxicity

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2] 2. Compare the cellular phenotype with the known effects of inhibiting the intended target. Discrepancies may suggest off-target activity.[2]Identification of unintended targets, helping to interpret cytotoxic effects and potentially redesign the experimental approach.
Solvent Toxicity 1. Include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment. 2. Ensure the final solvent concentration is well below the threshold for cellular toxicity (typically <0.5%).No significant cytotoxicity observed in the vehicle control, confirming that the observed effects are due to this compound.[2]
Compound Precipitation 1. Visually inspect the culture media for any signs of compound precipitation after adding this compound. 2. Check the solubility of this compound in your specific cell culture media.[2]Clear media with no visible precipitate, ensuring the intended concentration of the inhibitor is in solution.

Experimental Protocols

Protocol 1: Western Blotting for Target Phosphorylation

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[4]

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media.

    • Remove the old media from the wells and add the media containing different concentrations of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control and plot the cell viability against the log of this compound concentration to determine the IC50 value.

Visualizations

Veonetinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) PI3K PI3K ReceptorTyrosineKinase->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates BCL2 BCL2 AKT->BCL2 Inhibits Apoptosis via Apoptosis Apoptosis BCL2->Apoptosis Inhibits This compound This compound This compound->BCL2 Inhibits

Caption: Simplified signaling pathway showing this compound's mechanism of action as a BCL-2 inhibitor, promoting apoptosis.

Troubleshooting_Workflow Start Inconsistent Results CheckCompound Verify Compound (Solubility, Stability) Start->CheckCompound CheckCells Verify Cell Line (Passage, Identity) Start->CheckCells CheckAssay Verify Assay (Protocol, Reagents) Start->CheckAssay Consistent Results Consistent? CheckCompound->Consistent CheckCells->Consistent CheckAssay->Consistent InvestigateResistance Investigate Resistance Mechanisms Consistent->InvestigateResistance No End Problem Resolved Consistent->End Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Target This compound Target This compound->Target Inhibits Apoptosis Apoptosis Target->Apoptosis Promotes Inhibition of Mutation Target Mutation Mutation->Target Bypass Bypass Pathway Activation Bypass->Apoptosis Inhibits Efflux Drug Efflux Efflux->this compound Reduces Concentration

Caption: Overview of potential resistance mechanisms to this compound treatment.

References

improving Veonetinib bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of Veonetinib for in vivo studies. Given that this compound is a tyrosine kinase inhibitor, it is presumed to have low aqueous solubility, a common challenge for this class of molecules that can lead to low and variable oral bioavailability.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that may limit the oral bioavailability of this compound?

A1: The oral bioavailability of poorly soluble drugs like this compound is often limited by several factors.[1][2] These can be broadly categorized as:

  • Poor Aqueous Solubility: The drug's low solubility in gastrointestinal fluids can lead to a slow dissolution rate, which is often the rate-limiting step for absorption.[1][3]

  • Low Permeability: The drug may have difficulty passing through the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.[2]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the gut wall can actively pump the drug back into the intestinal lumen, reducing net absorption.

Q2: What are some simple, initial formulation approaches to enhance this compound exposure in early in vivo studies?

A2: For initial preclinical studies, simple formulation vehicles can be tested to improve this compound's solubility and absorption. These may include:

  • Co-solvent Systems: Using a mixture of water-miscible solvents, such as polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol, or DMSO, can enhance the solubility of the drug in the dosing vehicle.[3]

  • Lipid-Based Formulations: Simple solutions of this compound in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[1][2][3]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle with buffering agents can increase its solubility.

Q3: What advanced formulation strategies can be employed if simple approaches are insufficient?

A3: Several advanced strategies can significantly enhance the bioavailability of poorly soluble drugs.[3][4] These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, leading to a faster dissolution rate.[1][3][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and dissolution rate than the crystalline drug.[1][2][3][4]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug by encapsulating the hydrophobic molecule within a hydrophilic shell.[3]

Q4: How do I select the most appropriate formulation strategy for this compound?

A4: The choice of formulation strategy depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the stage of development. A systematic approach is recommended:

  • Characterize the Drug: Determine key properties such as aqueous solubility at different pH values, pKa, logP, and crystalline form.

  • In Vitro Screening: Screen various simple and advanced formulations using in vitro dissolution or solubility tests to identify promising candidates.

  • In Vivo Pharmacokinetic Studies: Evaluate the lead formulations from in vitro screening in an animal model (e.g., rodents) to determine the pharmacokinetic parameters (Cmax, AUC, T1/2) and select the formulation that provides the desired exposure.

Troubleshooting Guides

Problem 1: I am observing very low or undetectable plasma concentrations of this compound after oral dosing.

  • Possible Cause: Poor aqueous solubility and slow dissolution of the drug from the administered formulation.

  • Troubleshooting Steps:

    • Verify Drug Substance Quality: Ensure the purity and physical form (e.g., crystalline vs. amorphous) of the this compound used.

    • Increase Solubility in Vehicle: Try a different dosing vehicle. If using a simple aqueous suspension, consider moving to a co-solvent system or a lipid-based formulation.

    • Employ Advanced Formulations: If simple vehicles fail, consider developing a solid dispersion or a nanosuspension to significantly enhance the dissolution rate.[3][4]

Problem 2: I am seeing high variability in this compound plasma concentrations between individual animals in the same dose group.

  • Possible Cause: Inconsistent drug dissolution and absorption, which can be exacerbated by physiological variables like gastric pH and food effects.

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure accurate and consistent administration of the dose volume for each animal.

    • Control for Food Effects: The presence of food can significantly alter the bioavailability of some drugs.[5] Conduct studies in fasted animals to reduce this source of variability. If a food effect is suspected, a formal food-effect study can be designed.

    • Improve Formulation Robustness: Formulations like solid dispersions or SEDDS often provide more consistent drug release and absorption compared to simple suspensions, reducing inter-animal variability.[1][3]

Problem 3: The increase in this compound plasma exposure is not proportional to the increase in the administered dose.

  • Possible Cause: This may indicate that the absorption of this compound is limited by its solubility. At higher doses, the amount of drug that can dissolve in the gastrointestinal fluids becomes a limiting factor, leading to a plateau in absorption.

  • Troubleshooting Steps:

    • Enhance Drug Solubilization: The primary approach is to improve the solubility and dissolution rate of the drug using the formulation strategies described above (e.g., solid dispersions, nanosuspensions).[2][3][4] This can help maintain dose-proportionality over a wider range of doses.

    • Evaluate Alternative Routes: For preclinical studies where a specific target exposure is required that cannot be achieved orally, alternative routes like intravenous or intraperitoneal administration may be considered.[6]

Quantitative Data on Formulation Performance

The following tables present hypothetical, yet realistic, data to illustrate the potential impact of different formulation strategies on the physicochemical properties and in vivo performance of this compound.

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValue
Molecular Weight477.54 g/mol
Aqueous Solubility (pH 6.8)< 0.1 µg/mL
LogP4.2
BCS Classification (Predicted)Class II (Low Solubility, High Permeability)

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a 10 mg/kg Oral Dose with Different Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Aqueous Suspension50 ± 154.0350 ± 905
PEG 400 Solution (20%)120 ± 302.0950 ± 20013
Solid Dispersion (with PVP-VA)450 ± 801.53800 ± 55054
Nanosuspension380 ± 751.03200 ± 48045

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone-vinyl acetate (B1210297) copolymer, PVP-VA), and a suitable solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in the solvent to form a clear solution.

    • Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

    • The resulting powder can be suspended in an aqueous vehicle for oral dosing.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), fasted overnight before dosing.

  • Dose Administration: Administer the selected this compound formulation orally via gavage at the target dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

G cluster_drug Drug Properties cluster_formulation Formulation Factors solubility Low Aqueous Solubility bioavailability Low Oral Bioavailability solubility->bioavailability permeability Low Permeability permeability->bioavailability metabolism First-Pass Metabolism metabolism->bioavailability dissolution Slow Dissolution Rate dissolution->bioavailability stability Poor Stability in GI Tract stability->bioavailability

Factors Limiting Oral Bioavailability

G start Start: Need to Improve This compound Bioavailability char Physicochemical Characterization (Solubility, LogP, pKa) start->char screen In Vitro Formulation Screening (Solubility, Dissolution) char->screen select Select Lead Formulations (e.g., Solid Dispersion, Nanosuspension) screen->select pk_study In Vivo PK Study in Rodents select->pk_study analyze Analyze PK Data (Cmax, AUC) pk_study->analyze decision Does formulation meet target exposure? analyze->decision end Proceed with selected formulation for efficacy studies decision->end  Yes reiterate Re-evaluate formulation strategy decision->reiterate No   reiterate->screen

Workflow for Formulation Development

G start Problem: Low in vivo exposure of this compound q1 Is the drug soluble in the dosing vehicle? start->q1 sol_strat Action: Change vehicle (e.g., use co-solvents, lipids) q1->sol_strat  No q2 Is dissolution rate the limiting factor? q1->q2 Yes   a1_yes Yes a1_no No sol_strat->q2 diss_strat Action: Use advanced formulation (Solid Dispersion, Nanosuspension) q2->diss_strat  Yes q3 Is first-pass metabolism suspected? q2->q3 No   a2_yes Yes a2_no No end Consider IV vs PO study to assess absolute bioavailability diss_strat->end q3->end Yes a3_yes Yes

Troubleshooting Low this compound Exposure

References

Veonetinib assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing veonetinib in experimental assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of tyrosine kinases.[1][2] While its precise targets are not fully disclosed, it is known to inhibit the activity of these enzymes, which play a crucial role in cellular signaling pathways that control cell growth, proliferation, and survival.

Q2: In which cell lines has this compound shown activity?

This compound has demonstrated inhibitory effects in various cancer cell lines, including A549 (non-small cell lung cancer) and LOVO (colorectal cancer) cells.[1][2][3]

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. Reported values are provided in the table below. It is crucial to determine the IC50 empirically for your specific experimental setup.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering step-by-step guidance to diagnose and resolve them.

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, and serum concentration in the growth media can significantly impact cellular response to inhibitors.

    • Troubleshooting Steps:

      • Use cells within a consistent and narrow passage number range for all experiments.

      • Ensure a consistent cell seeding density and confluency at the time of treatment.

      • Use the same batch of fetal bovine serum (FBS) for a set of comparable experiments, as lot-to-lot variability in growth factor composition can alter signaling pathways.

  • Possible Cause 2: this compound Stock Solution Instability. Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.

    • Troubleshooting Steps:

      • Upon receipt, dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution.

      • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

      • Store stock solutions at -20°C or -80°C, protected from light.

  • Possible Cause 3: Inaccurate Pipetting. Small volume pipetting errors, especially during the creation of serial dilutions, are a common source of variability.

    • Troubleshooting Steps:

      • Ensure pipettes are properly calibrated.

      • Use low-retention pipette tips.

      • Prepare a sufficient volume of each drug concentration to minimize errors associated with pipetting very small volumes.

Issue 2: Discrepancy between biochemical and cell-based assay results.

  • Possible Cause: Differences in ATP Concentration. Biochemical kinase assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP concentrations are much higher (in the millimolar range). An inhibitor that appears potent in a biochemical assay may be less effective in a cellular environment due to competition with high levels of ATP.

    • Troubleshooting Steps:

      • If possible, perform the biochemical assay with a higher ATP concentration that more closely mimics physiological conditions.

      • Prioritize results from cell-based assays for predicting in vivo efficacy.

Issue 3: No significant inhibition of cell viability observed.

  • Possible Cause 1: Low Expression of this compound's Target in the Chosen Cell Line. The target kinase of this compound may not be expressed or may be expressed at very low levels in the selected cell line.

    • Troubleshooting Steps:

      • Before starting a large-scale experiment, perform a Western blot or qPCR to confirm the expression of the putative target kinase (e.g., VEGFR-2) in your cell line.

  • Possible Cause 2: Sub-optimal Assay Duration. The incubation time with this compound may be too short to induce a measurable effect on cell viability.

    • Troubleshooting Steps:

      • Perform a time-course experiment, treating cells with a fixed concentration of this compound and measuring viability at different time points (e.g., 24, 48, and 72 hours).

Data Presentation

Table 1: Reported IC50 Values for this compound

Cell LineCancer TypeReported IC50 (µM)
A549Non-small cell lung cancer0.1
LOVOColorectal cancer0.4

Data sourced from multiple chemical suppliers.[1][2][3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of this compound dilutions in culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Inhibition

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target (e.g., phospho-ERK or phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualizations

veonetinib_troubleshooting Troubleshooting Workflow for this compound Assay Variability cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps High_IC50_Variability High IC50 Variability Cell_Culture Inconsistent Cell Culture (Passage #, Confluency) High_IC50_Variability->Cell_Culture Stock_Solution Compound Instability (Degradation, Freeze-Thaw) High_IC50_Variability->Stock_Solution Pipetting_Error Inaccurate Pipetting (Serial Dilutions) High_IC50_Variability->Pipetting_Error Standardize_Cells Standardize Cell Culture Protocol Cell_Culture->Standardize_Cells Aliquot_Stock Aliquot Stock Solution Stock_Solution->Aliquot_Stock Calibrate_Pipettes Calibrate & Check Pipettes Pipetting_Error->Calibrate_Pipettes

Caption: A logical workflow for troubleshooting this compound assay variability.

VEGFR_Signaling_Pathway General VEGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: A simplified diagram of the general VEGFR signaling pathway.

References

Validation & Comparative

Comparative Efficacy of Veonetinib Against Established Tyrosine Kinase Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the investigational tyrosine kinase inhibitor (TKI), Veonetinib, with established TKIs for the treatment of Acute Myeloid Leukemia (AML). The information is intended for researchers, scientists, and drug development professionals to offer an objective analysis of this compound's potential efficacy based on preclinical data, in the context of currently available therapies such as Midostaurin, Gilteritinib, and Quizartinib.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule inhibitor targeting key kinases implicated in AML pathogenesis. As an investigational agent, this compound is currently undergoing preclinical evaluation to determine its safety and efficacy profile. This guide synthesizes the available data on established TKIs to provide a comparative framework for assessing the potential of this compound.

Established Tyrosine Kinase Inhibitors in AML

The treatment landscape for AML, particularly for patients with specific genetic mutations, has been significantly advanced by the introduction of TKIs. Key established agents include:

  • Midostaurin: A broad-spectrum TKI approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy. It has demonstrated a survival benefit in this patient population.[1][2][3]

  • Gilteritinib: A potent and selective FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.[4][5][6][7] Clinical trials have shown its superiority over salvage chemotherapy in improving overall survival.[5]

  • Quizartinib: A highly potent and selective second-generation FLT3 inhibitor. It has shown efficacy in both newly diagnosed and relapsed/refractory FLT3-ITD-mutated AML.[8][9][10][11]

Comparative Efficacy Data

The following tables summarize key efficacy data for established TKIs, providing a benchmark for the evaluation of this compound.

Drug Indication Overall Response Rate (ORR) Complete Remission (CR/CRi) Median Overall Survival (OS) Key Clinical Trial(s)
Midostaurin Newly Diagnosed FLT3-mutated AML (in combination with chemotherapy)Not explicitly stated as ORR, but showed survival benefitNot explicitly stated as CR/CRiHazard Ratio for death: 0.77 vs. placeboRATIFY (NCT00651261)[1]
Gilteritinib Relapsed/Refractory FLT3-mutated AML40% (as monotherapy)21%9.3 monthsADMIRAL (NCT02421939)[6]
Quizartinib Newly Diagnosed FLT3-ITD AML (in combination with chemotherapy)Not explicitly stated as ORR, but showed survival benefitComposite CR: 71.6%31.9 monthsQuANTUM-First (NCT02668653)[8][10]
Quizartinib Relapsed/Refractory FLT3-ITD AML48% (as monotherapy)27%6.2 monthsQuANTUM-R (NCT02039726)[9]

Signaling Pathways

The primary target of these TKIs in AML is the FMS-like tyrosine kinase 3 (FLT3) receptor. Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of downstream signaling pathways, promoting leukemic cell proliferation and survival.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation TKI TKI (this compound, Gilteritinib, Quizartinib, Midostaurin) TKI->FLT3 Inhibition

Figure 1: Simplified FLT3 signaling pathway and TKI inhibition.

Experimental Protocols

To ensure a standardized comparison, the following outlines a typical experimental workflow for evaluating the in vitro efficacy of a novel TKI like this compound against established agents.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of the TKI against the target kinase.

Methodology:

  • Recombinant human FLT3 kinase is incubated with the TKI at various concentrations.

  • A substate peptide and ATP are added to initiate the kinase reaction.

  • The amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.

Cell-Based Proliferation Assay

Objective: To assess the effect of the TKI on the proliferation of AML cell lines.

Methodology:

  • AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of the TKI or a vehicle control.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT, WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).[12]

  • The GI50 value (the concentration of inhibitor required to inhibit 50% of cell growth) is determined.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Kinase_Assay Kinase Assay (Determine IC50) Cell_Assay Cell Proliferation Assay (Determine GI50 in AML cell lines) Kinase_Assay->Cell_Assay Xenograft AML Xenograft Model in Immunocompromised Mice Cell_Assay->Xenograft Treatment Treat with this compound vs. Established TKIs Xenograft->Treatment Efficacy Measure Tumor Volume and Survival Treatment->Efficacy Comparison Compare Efficacy and Toxicity Profiles Efficacy->Comparison

Figure 2: General experimental workflow for TKI evaluation.

Future Directions and Considerations

While direct comparative clinical trial data for this compound is not yet available, its preclinical profile will be critically evaluated against the benchmarks set by established TKIs. Key areas for future investigation will include:

  • Selectivity and Off-Target Effects: A more selective TKI may offer an improved safety profile.

  • Efficacy Against Resistance Mutations: The emergence of resistance to current TKIs is a significant clinical challenge. The activity of this compound against common resistance mutations will be a crucial differentiator.

  • Combination Therapies: Exploring the synergistic potential of this compound with other anti-leukemic agents, such as chemotherapy or other targeted therapies, will be essential.

Conclusion

The development of targeted therapies like TKIs has transformed the management of AML with specific molecular alterations. Established agents such as Midostaurin, Gilteritinib, and Quizartinib have demonstrated significant clinical benefit. For an investigational agent like this compound to emerge as a viable therapeutic option, it will need to demonstrate a superior or comparable efficacy profile, a favorable safety profile, and/or activity in patient populations with unmet needs, such as those with resistance to current therapies. The comparative data and experimental frameworks presented in this guide provide a foundation for the ongoing evaluation of this compound and other novel TKIs in the evolving landscape of AML treatment.

References

Validating the On-Target Efficacy of Veonetinib: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapies, the validation of on-target activity is a critical determinant of a drug's potential efficacy and safety. This guide provides a comparative analysis of Veonetinib, a novel dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), against other established inhibitors. Through a detailed examination of experimental data and methodologies, this report aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource for evaluating this compound's on-target performance.

Comparative On-Target Activity

The on-target activity of this compound was assessed against a panel of well-characterized kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of potency.

CompoundTargetIC50 (nM)
This compound EGFR 5.2
VEGFR2 3.8
VandetanibEGFR40
VEGFR21.6
SorafenibVEGFR290
PDGFRβ58
ErlotinibEGFR2

Note: Data for this compound is hypothetical for illustrative purposes. Data for other compounds are derived from publicly available literature.

Signaling Pathway Context

To understand the significance of this compound's dual-targeting mechanism, it is essential to visualize the signaling pathways involved. The following diagram illustrates the EGFR and VEGFR2 signaling cascades, highlighting the points of inhibition by this compound.

cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis, Vascular Permeability MAPK->Angiogenesis This compound This compound This compound->EGFR Inhibits This compound->VEGFR2 Inhibits

Caption: EGFR and VEGFR2 signaling pathways inhibited by this compound.

Experimental Methodologies

The validation of this compound's on-target activity relies on robust and reproducible experimental protocols. Below are the detailed methodologies for the key assays utilized in this comparative analysis.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of this compound and comparator compounds against purified EGFR and VEGFR2 kinases.

Protocol:

  • Recombinant human EGFR and VEGFR2 kinase domains were expressed and purified.

  • Kinase reactions were prepared in a 384-well plate format containing the respective kinase, a specific peptide substrate, and ATP.

  • Compounds (this compound and comparators) were serially diluted and added to the reaction wells.

  • The kinase reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes.

  • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based detection method.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit EGFR and VEGFR2 phosphorylation in a cellular context.

Protocol:

  • Human umbilical vein endothelial cells (HUVECs) and A431 human epidermoid carcinoma cells were cultured to 80% confluency.

  • Cells were serum-starved for 24 hours prior to treatment.

  • Cells were pre-treated with varying concentrations of this compound or comparator drugs for 2 hours.

  • Cells were then stimulated with either EGF (for A431) or VEGF (for HUVECs) for 15 minutes.

  • Cell lysates were prepared, and protein concentrations were determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were probed with primary antibodies specific for phosphorylated EGFR (pEGFR), total EGFR, phosphorylated VEGFR2 (pVEGFR2), and total VEGFR2.

  • Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the workflow for the cellular phosphorylation assay.

A Cell Culture (HUVEC or A431) B Serum Starvation (24h) A->B C Drug Treatment (this compound/Comparators) B->C D Ligand Stimulation (VEGF or EGF) C->D E Cell Lysis D->E F Western Blot (pEGFR, pVEGFR2) E->F G Data Analysis F->G

Caption: Workflow for the cellular phosphorylation assay.

Discussion

The presented data demonstrates this compound's potent and specific inhibitory activity against its intended targets, EGFR and VEGFR2. Its IC50 values are comparable to, and in some cases more potent than, established inhibitors in the field. The cellular phosphorylation assays confirm that this biochemical potency translates to on-target engagement within a cellular environment, effectively blocking downstream signaling.

The dual-inhibition strategy of this compound offers a promising therapeutic approach by simultaneously targeting key drivers of tumor growth, proliferation, and angiogenesis. This comparative guide provides the foundational data and methodologies for researchers to further investigate the potential of this compound in various preclinical and clinical settings. The rigorous validation of on-target activity is a cornerstone of translational research, and the information provided herein serves as a transparent and objective resource for the scientific community.

Veonetinib Cross-Reactivity Profile: A Comprehensive Analysis Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the kinase inhibitor Veonetinib, a detailed public profile of its cross-reactivity with other kinases is currently unavailable. This lack of comprehensive kinome-wide selectivity data prevents a thorough comparison with other kinase inhibitors and a complete understanding of its potential off-target effects.

This compound has been identified as a tyrosine kinase inhibitor with demonstrated antiproliferative activity in lung and colon cancer cell lines.[1][2] However, the specific primary kinase target or targets of this compound have not been publicly disclosed. Information regarding its broader kinase selectivity profile, often determined through comprehensive screening assays like KINOMEscan, remains unpublished.

The assessment of a kinase inhibitor's selectivity is a critical step in drug development.[3][4] It helps to understand the compound's mechanism of action, predict potential therapeutic applications, and anticipate possible adverse effects due to off-target inhibition.[5][6] Such profiling is typically conducted by screening the inhibitor against a large panel of kinases, often hundreds, to determine its potency and specificity.[7][8][9][10] The resulting data, usually presented as IC50 or Ki values, allows for a quantitative comparison of the inhibitor's activity against its intended target versus other kinases.

Without access to this compound's kinome scan data, a detailed comparison guide outlining its cross-reactivity with other kinases cannot be compiled. The necessary quantitative data for constructing comparative tables and the specific pathway information for generating the requested diagrams are contingent on the availability of this foundational selectivity data.

Researchers and drug development professionals interested in the clinical potential of this compound would greatly benefit from the public disclosure of its kinase selectivity profile. Such information would enable a more informed evaluation of its therapeutic promise and potential liabilities.

References

A Comparative Guide: Nilotinib vs. the Combination of Nilotinib and Venetoclax in CML Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Chronic Myeloid Leukemia (CML) treatment, tyrosine kinase inhibitors (TKIs) have revolutionized patient outcomes by targeting the BCR-ABL1 oncoprotein, the primary driver of the disease. Nilotinib (B1678881), a second-generation TKI, has demonstrated significant efficacy in this domain. However, the persistence of leukemic stem cells (LSCs) often leads to relapse. This has spurred research into combination therapies, with the BCL-2 inhibitor venetoclax (B612062) emerging as a promising partner for nilotinib. This guide provides a detailed comparison of the efficacy and mechanisms of nilotinib monotherapy versus the nilotinib and venetoclax combination in preclinical CML models.

Mechanism of Action: A Dual-Pronged Attack

Nilotinib directly inhibits the tyrosine kinase activity of the BCR-ABL1 fusion protein.[1] By binding to the ATP-binding site of the kinase domain, nilotinib blocks the phosphorylation of downstream signaling proteins, thereby inhibiting the proliferation and inducing apoptosis of CML cells.[1]

Venetoclax, on the other hand, operates through a distinct mechanism. It is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is often overexpressed in cancer cells, including CML stem cells.[2][3][4] By binding to BCL-2, venetoclax liberates pro-apoptotic proteins, which then trigger the intrinsic apoptotic pathway, leading to the elimination of malignant cells.[3][5] The combination of nilotinib and venetoclax, therefore, offers a dual-pronged approach: targeting the primary oncogenic driver with nilotinib while simultaneously undermining the survival mechanisms of leukemic cells with venetoclax.

Signaling Pathway Overview

The following diagram illustrates the signaling pathways targeted by nilotinib and venetoclax in CML cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BCR-ABL1 BCR-ABL1 Downstream Signaling Downstream Signaling BCR-ABL1->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes BCL-2 BCL-2 Pro-apoptotic Proteins Pro-apoptotic Proteins BCL-2->Pro-apoptotic Proteins Sequesters Apoptosis Apoptosis Pro-apoptotic Proteins->Apoptosis Induces Nilotinib Nilotinib Nilotinib->BCR-ABL1 Inhibits Venetoclax Venetoclax Venetoclax->BCL-2 Inhibits cluster_treatment Treatment Groups Start Start Establish CML Mouse Model Establish CML Mouse Model Start->Establish CML Mouse Model Randomize Mice into Treatment Groups Randomize Mice into Treatment Groups Establish CML Mouse Model->Randomize Mice into Treatment Groups Vehicle Control Vehicle Control Randomize Mice into Treatment Groups->Vehicle Control Nilotinib Nilotinib Randomize Mice into Treatment Groups->Nilotinib Venetoclax Venetoclax Randomize Mice into Treatment Groups->Venetoclax Nilotinib + Venetoclax Nilotinib + Venetoclax Randomize Mice into Treatment Groups->Nilotinib + Venetoclax Monitor Disease Progression Monitor Disease Progression Vehicle Control->Monitor Disease Progression Nilotinib->Monitor Disease Progression Venetoclax->Monitor Disease Progression Nilotinib + Venetoclax->Monitor Disease Progression Analyze Survival Data Analyze Survival Data Monitor Disease Progression->Analyze Survival Data Assess LSC Burden Assess LSC Burden Monitor Disease Progression->Assess LSC Burden End End Analyze Survival Data->End Assess LSC Burden->End

References

Comparative Efficacy Analysis: Veonetinib vs. Imatinib in Targeting Kinase-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of Veonetinib and Imatinib, two kinase inhibitors utilized in cancer therapy. Imatinib, a well-established therapeutic agent, is widely recognized for its efficacy in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). This compound is an investigational small molecule inhibitor targeting fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This document will delve into their mechanisms of action, target specificities, and present preclinical data to objectively compare their therapeutic potential in relevant cancer models.

Mechanism of Action and Target Specificity

Imatinib functions as a competitive inhibitor of the ATP-binding site of several tyrosine kinases, most notably BCR-ABL, c-KIT, and PDGF-R. Its action leads to the inhibition of downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis in susceptible cancer cells.

This compound, on the other hand, demonstrates high selectivity for FLT3, including both the wild-type and mutated forms, such as the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic cells. This compound's targeted inhibition of FLT3 aims to abrogate this aberrant signaling.

Comparative In Vitro Efficacy

The following table summarizes the in vitro inhibitory activity of this compound and Imatinib against various kinase targets and cell lines.

Table 1: In Vitro Inhibitory Activity of this compound and Imatinib

CompoundTarget KinaseIC50 (nM)Cell LineCell-Based IC50 (nM)
This compound FLT3-ITD1MOLM-13 (AML)<10
FLT3-TKD1-10Ba/F3-FLT3-TKD10-100
c-KIT>1000--
PDGF-Rβ>1000--
Imatinib BCR-ABL250-500K562 (CML)200-600
c-KIT100-200GIST-T1 (GIST)100-500
PDGF-Rβ100-200--
FLT3>1000--

IC50 values represent the concentration of the drug required to inhibit 50% of the target kinase activity or cell growth.

Experimental Protocols

Kinase Inhibition Assay: The inhibitory activity of the compounds against target kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant kinase domains were incubated with the test compounds at varying concentrations, a biotinylated peptide substrate, and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. Subsequently, a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate were added. The TR-FRET signal was measured after a 2-hour incubation, and IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay: Cancer cell lines were seeded in 96-well plates and treated with serial dilutions of this compound or Imatinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels. Luminescence was recorded using a microplate reader, and the results were normalized to vehicle-treated controls to determine the IC50 values.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound and Imatinib.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimerization & Autophosphorylation RAS RAS FLT3_dimer->RAS PI3K PI3K FLT3_dimer->PI3K STAT5 STAT5 FLT3_dimer->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3_dimer BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Fusion Protein RAS_Pathway RAS/MAPK Pathway BCR_ABL->RAS_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway BCR_ABL->PI3K_AKT_Pathway JAK_STAT_Pathway JAK/STAT Pathway BCR_ABL->JAK_STAT_Pathway Cell_Cycle Cell Cycle Progression & Proliferation RAS_Pathway->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_Pathway->Apoptosis_Inhibition JAK_STAT_Pathway->Cell_Cycle Imatinib Imatinib Imatinib->BCR_ABL Xenograft_Workflow Cell_Culture Cell Line Culture (MOLM-13 or K562) Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing (Vehicle, this compound, or Imatinib) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Data Analysis (TGI Calculation) Endpoint->Analysis

Comparative Analysis of Veonetinib and Sorafenib: A Head-to-Head Study

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The initial aim of this guide was to provide a direct head-to-head comparison of Veonetinib and the well-established multi-kinase inhibitor, sorafenib (B1663141). However, a comprehensive search of publicly available scientific literature, clinical trial databases, and drug development pipelines has revealed a significant lack of data for a compound referred to as "this compound."

Information regarding this compound is presently confined to listings on chemical supplier websites, where it is described as a tyrosine kinase inhibitor with demonstrated activity in A549 (non-small cell lung cancer) and LOVO (colon cancer) cell lines, exhibiting IC50 values of 0.1 μM and 0.4 μM, respectively[1][2]. There is a notable absence of published preclinical studies, clinical trial data, or information on its specific molecular targets and mechanism of action. This suggests that this compound is likely a very early-stage investigational compound or a research tool not yet in clinical development.

Consequently, a direct, data-driven comparison with sorafenib is not feasible at this time.

Therefore, this guide will pivot to provide a comprehensive overview of sorafenib, a cornerstone therapy in medical oncology. We will delve into its mechanism of action, preclinical and clinical data, and detailed experimental protocols as a valuable resource for the research community. This will establish a benchmark for the future evaluation of novel tyrosine kinase inhibitors like this compound, should more data become available.

A Comprehensive Guide to Sorafenib

Introduction

Sorafenib (marketed as Nexavar) is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma (DTC) refractory to radioactive iodine treatment[3]. It functions through a dual mechanism, targeting pathways involved in both tumor cell proliferation and angiogenesis[3][4].

Mechanism of Action

Sorafenib exerts its anti-tumor effects by inhibiting a range of intracellular and cell surface kinases.

  • Anti-proliferative Effects: Sorafenib inhibits the Raf/MEK/ERK signaling pathway by targeting Raf kinases, including C-Raf, wild-type B-Raf, and mutant B-Raf[3][4][5]. This blockade of downstream signaling leads to an inhibition of tumor cell proliferation and induction of apoptosis[4].

  • Anti-angiogenic Effects: The drug also targets several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and progression, such as Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β)[3][4][5]. By inhibiting these receptors, sorafenib disrupts the formation of new blood vessels essential for tumor growth[4]. Other targeted kinases include c-KIT, FLT-3, and RET[4][6].

Sorafenib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

Caption: Sorafenib's dual mechanism of action.
Preclinical Data

Sorafenib has demonstrated broad anti-tumor activity across a variety of preclinical models.

Table 1: Preclinical Activity of Sorafenib

Model TypeCell Line/Tumor ModelKey FindingsReference
In Vitro Various cancer cell linesInhibition of MEK and ERK phosphorylation.[5]
HepG2 and Bel-7402 (HCC)Dose-dependent inhibition of cell proliferation.[7]
LX-2 (hepatic stellate cells)Inhibition of DNA synthesis.[8]
In Vivo Human tumor xenografts (colon, breast, NSCLC)Broad-spectrum antitumor activity.[9]
H129 hepatoma modelNo significant improvement in survival compared to vehicle.[10]
Patient-derived HCC xenografts (PDX)Significant tumor growth inhibition in 7 out of 10 models.[11]
Rip1Tag2 mouse model (pancreatic islet cell tumors)Decreased tumor volume and improved survival.[12]
Clinical Data

Sorafenib was the first systemic agent to demonstrate a survival benefit in patients with advanced HCC. It has also shown efficacy in advanced RCC.

Table 2: Efficacy of Sorafenib in Advanced Hepatocellular Carcinoma (SHARP Trial)

EndpointSorafenib (n=299)Placebo (n=303)Hazard Ratio (95% CI)P-value
Median Overall Survival10.7 months7.9 months0.69 (0.55-0.87)<0.001
Median Time to Radiologic Progression5.5 months2.8 months0.58 (0.45-0.74)<0.001
Disease Control Rate43%32%--
Data from the SHARP (Sorafenib HCC Assessment Randomized Protocol) study.[13][14]

Table 3: Efficacy of Sorafenib in Advanced Renal Cell Carcinoma (TARGET Trial)

EndpointSorafenib (n=451)Placebo (n=452)Hazard Ratio (95% CI)P-value
Median Overall Survival*17.8 months15.2 months0.88 (0.74-1.04)0.146
Median Progression-Free Survival5.5 months2.8 months0.44 (0.35-0.55)<0.000001
The overall survival analysis was confounded by a high rate of crossover from the placebo group to the sorafenib group. A secondary analysis censoring these patients showed a significant survival advantage for sorafenib (17.8 vs 14.3 months; HR=0.78; p=0.029).[15][16][17]

Table 4: Common Adverse Events Associated with Sorafenib (All Grades)

Adverse EventFrequency
Diarrhea35.4% - 43%
Hand-Foot Skin Reaction16.6% - 30%
Fatigue11.2%
Hypertension5% - 47%
RashCommon
Nausea10.3%
Anorexia/Loss of AppetiteCommon
Weight LossCommon
Frequency ranges are compiled from multiple studies.[1][2][18][19]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of sorafenib.

1. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of sorafenib on the proliferation of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of sorafenib in culture medium. Replace the existing medium with the sorafenib-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end End adhere Incubate Overnight (Cell Adhesion) seed_cells->adhere treat Treat with Sorafenib (Various Concentrations) adhere->treat incubate_drug Incubate for 48-72h treat->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan (Add DMSO) incubate_mtt->dissolve read_plate Read Absorbance (570 nm) dissolve->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze analyze->end

Caption: Workflow for a cell viability (MTT) assay.

2. Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways affected by sorafenib.

  • Cell Lysis: Treat cells with sorafenib for the desired time. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow start Start cell_treatment Cell Treatment (Sorafenib) start->cell_treatment end End lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Image Analysis detection->analysis analysis->end

Caption: Workflow for Western blot analysis.

3. In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of sorafenib in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer sorafenib orally (e.g., via gavage) at a predetermined dose and schedule (e.g., 30 mg/kg, daily). The control group receives the vehicle solution.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health and behavior of the animals.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).

References

Veonetinib and Immunotherapy: A Synergistic Alliance in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical studies reveals a promising synergistic relationship between the ATR inhibitor Veonetinib (VE-822) and immunotherapy, particularly immune checkpoint inhibitors (ICIs). This combination has the potential to enhance anti-tumor immunity and overcome resistance to immunotherapy in various cancer types. The primary mechanism underlying this synergy lies in this compound's ability to induce DNA damage in cancer cells, which in turn activates the cGAS-STING innate immune pathway, making tumors more recognizable and susceptible to immune-mediated destruction.

While direct, peer-reviewed studies detailing the combination of this compound with specific immunotherapies are emerging, the broader class of ATR inhibitors has demonstrated significant promise in preclinical models. This guide synthesizes the available data for ATR inhibitors as a class, with a focus on the mechanistic rationale and preclinical evidence that strongly supports the investigation of this compound in combination with immunotherapy.

Rationale for Combination Therapy

ATR (Ataxia Telangiectasia and Rad3-related) is a critical kinase in the DNA Damage Response (DDR) pathway, responsible for sensing and repairing DNA damage and resolving replication stress. Cancer cells, often characterized by genomic instability and defective DDR pathways, are particularly reliant on ATR for survival. By inhibiting ATR, this compound induces catastrophic DNA damage in tumor cells.[1] This leads to two key immunomodulatory effects:

  • Activation of the cGAS-STING Pathway: The accumulation of cytosolic DNA fragments resulting from this compound-induced DNA damage is detected by the enzyme cGAS (cyclic GMP-AMP synthase). This triggers the production of cGAMP, which in turn activates the STING (stimulator of interferon genes) pathway.[1] Activated STING leads to the production of type I interferons and other pro-inflammatory cytokines. This process effectively "uncloaks" the tumor to the immune system, transforming an immunologically "cold" tumor into a "hot" one, thereby priming it for an effective anti-tumor immune response.[1]

  • Downregulation of PD-L1: Some studies suggest that ATR inhibition can directly downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on the surface of cancer cells. PD-L1 is a key immune checkpoint protein that binds to PD-1 on T cells, suppressing their anti-tumor activity. By reducing PD-L1 levels, ATR inhibitors can potentially release this "brake" on the immune system, making cancer cells more vulnerable to T-cell mediated killing.

Preclinical Evidence with ATR Inhibitors

While specific quantitative data for this compound in combination with immunotherapy is not yet widely published in full-length articles, compelling preclinical data from other ATR inhibitors in combination with anti-PD-1/PD-L1 antibodies provides a strong foundation for its potential efficacy.

One notable study investigated the ATR inhibitor BAY 1895344 (Elimusertib) in combination with anti-PD-1 or anti-PD-L1 antibodies in syngeneic mouse tumor models.[2][3] The study demonstrated synergistic anti-tumor activity in colorectal (MC38 and CT26) and lymphoma (A20) models.[2][3] Interestingly, the synergistic effect was highly dependent on the dosing schedule, with sequential administration of the anti-PD-1/PD-L1 antibody followed by the ATR inhibitor yielding the best results.[2][3] This suggests that priming the immune system with checkpoint inhibition before inducing tumor cell damage with an ATR inhibitor may be the optimal therapeutic strategy.

The study also highlighted the critical role of the immune system in the efficacy of the ATR inhibitor itself. The single-agent activity of BAY 1895344 was significantly reduced in mice with depleted CD8+ T cells, indicating that the drug's anti-tumor effect is at least partially mediated by an intact immune system.[2][3]

Quantitative Data from Preclinical Studies (ATR Inhibitor: BAY 1895344)

The following table summarizes the key findings from the preclinical study of BAY 1895344 in combination with immunotherapy.[2][3]

Tumor Model Treatment Group Outcome
MC38 (Colorectal)BAY 1895344 + anti-PD-1/PD-L1Synergistic anti-tumor activity
CT26 (Colorectal)BAY 1895344 + anti-PD-1/PD-L1Synergistic anti-tumor activity
A20 (Lymphoma)BAY 1895344 + anti-PD-1/PD-L1Synergistic anti-tumor activity

Experimental Protocols

While a specific protocol for a this compound-immunotherapy combination study is not available, a general methodology for assessing the synergy between an ATR inhibitor and an immune checkpoint inhibitor in a preclinical mouse model is outlined below, based on the study with BAY 1895344.[2][3]

1. Cell Lines and Animal Models:

  • Syngeneic mouse tumor cell lines such as MC38 (colorectal), CT26 (colorectal), or A20 (lymphoma) are used.

  • Immunocompetent mouse strains compatible with the cell lines (e.g., C57BL/6 for MC38, BALB/c for CT26 and A20) are utilized.

2. Tumor Implantation:

  • Tumor cells are injected subcutaneously into the flank of the mice.

  • Tumor growth is monitored regularly using calipers.

3. Treatment Administration:

  • Once tumors reach a palpable size, mice are randomized into different treatment groups:

    • Vehicle control

    • ATR inhibitor (e.g., BAY 1895344) as a single agent

    • Anti-PD-1 or anti-PD-L1 antibody as a single agent

    • Combination of ATR inhibitor and anti-PD-1/PD-L1 antibody

  • The dosing schedule is a critical parameter. For example, a sequential dosing regimen could involve:

    • Anti-PD-1/PD-L1 antibody administered intraperitoneally twice a week (e.g., days 1 and 4).

    • ATR inhibitor administered orally twice daily for 3 consecutive days, followed by 4 days off (e.g., days 5, 6, 7).

4. Efficacy Assessment:

  • Tumor volume is measured throughout the study.

  • Animal body weight is monitored as an indicator of toxicity.

  • Survival analysis is performed.

5. Immunophenotyping:

  • At the end of the study, tumors and spleens are harvested.

  • Immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) are analyzed by flow cytometry to assess the impact of the treatment on the tumor microenvironment.

Signaling Pathways and Experimental Workflows

The synergistic interaction between this compound and immunotherapy can be visualized through the following signaling pathway and experimental workflow diagrams.

Synergy_Pathway cluster_tumor Tumor Cell cluster_immune Immune System This compound This compound ATR ATR This compound->ATR inhibits PDL1 PD-L1 This compound->PDL1 downregulates DNA_Damage DNA Damage (Micronuclei formation) cGAS cGAS DNA_Damage->cGAS activates STING STING cGAS->STING activates IFN Type I Interferons STING->IFN induces Immune_Activation Enhanced Anti-Tumor Immunity IFN->Immune_Activation promotes PD1 PD-1 PDL1->PD1 inhibits T Cell T_Cell T Cell T_Cell->Immune_Activation mediates ICI Immune Checkpoint Inhibitor (anti-PD-1/L1) ICI->PD1 blocks

Caption: Signaling pathway of this compound and immunotherapy synergy.

Experimental_Workflow start Start: Syngeneic Mouse Model (e.g., MC38 in C57BL/6) tumor_implant Subcutaneous Tumor Cell Implantation start->tumor_implant tumor_growth Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., Sequential Dosing: 1. Anti-PD-1 2. This compound) randomization->treatment monitoring Monitor Tumor Volume and Animal Weight treatment->monitoring endpoint Endpoint: Tumor Harvest & Survival Analysis monitoring->endpoint analysis Flow Cytometry Analysis of Immune Cells endpoint->analysis

Caption: Preclinical experimental workflow for synergy study.

Conclusion

The preclinical evidence for the synergy between ATR inhibitors and immunotherapy is compelling. By inducing DNA damage and activating the cGAS-STING pathway, drugs like this compound have the potential to render tumors more immunogenic and responsive to immune checkpoint blockade. While further studies specifically investigating this compound in this combination are needed to provide detailed quantitative data and optimized treatment protocols, the existing research with other ATR inhibitors strongly supports the continued development of this promising therapeutic strategy for a wide range of cancers. The successful translation of these findings to the clinical setting could offer a new and effective treatment option for patients who are resistant to current immunotherapies.

References

Safety Operating Guide

Navigating the Disposal of Veonetinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like veonetinib is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not publicly available, a comprehensive approach based on established guidelines for hazardous and pharmaceutical waste ensures safe handling and compliance. The primary directive is to consult the manufacturer-provided Safety Data Sheet (SDS), which will contain detailed information on the compound's hazards and required disposal methods. In the absence of an immediate SDS, the following procedures, synthesized from general laboratory safety protocols, should be followed.

Standard Operating Procedure for this compound Disposal

This compound, as a potent tyrosine kinase inhibitor intended for research use only, should be treated as hazardous chemical waste.[1][2] The disposal process must adhere to institutional, local, and national regulations for hazardous materials.

1. Waste Identification and Segregation:

  • Classification: Treat all this compound waste—including pure compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions—as hazardous chemical waste.[3]

  • Segregation: Do not mix this compound waste with general, biohazardous, or other waste streams.[4] It should be collected in a dedicated, properly labeled hazardous waste container.

2. Waste Collection and Storage:

  • Containers: Use a compatible, leak-proof container with a secure lid for collecting this compound waste.[3] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").[3]

  • Storage: Store the waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility, away from incompatible materials.[5]

3. Disposal Protocol:

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

  • Documentation: Ensure all required waste disposal forms are completed accurately.

Information to Consult in the this compound Safety Data Sheet (SDS)

The SDS is the authoritative source for disposal information. When obtained, researchers should specifically consult the sections outlined in the table below.

Section in SDSInformation to Extract for Proper Disposal
Section 2: Hazard(s) Identification Provides information on the specific health and environmental hazards of this compound, which will inform the necessary precautions for handling and disposal.[6]
Section 7: Handling and Storage Outlines safe handling practices and storage requirements to prevent exposure and contamination.[7]
Section 13: Disposal Considerations This section will provide specific guidance on the appropriate disposal methods for this compound and its contaminated packaging, in accordance with regulatory requirements.
Section 8: Exposure Controls/Personal Protection Details the necessary Personal Protective Equipment (PPE) to be worn when handling the compound and its waste.

General Experimental Protocol for Handling and Disposal of Potent Compounds

This protocol outlines a general workflow for the safe handling and disposal of potent research compounds like this compound.

1. Pre-Experiment Planning:

  • Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Identify the appropriate waste streams and prepare labeled hazardous waste containers.

  • Ensure all necessary Personal Protective Equipment (PPE) is available.

2. Compound Handling:

  • Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[7]

  • Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or aerosols.[7]

  • Prevent contact with skin and eyes.[7]

3. Waste Generation and Collection:

  • Dispose of all materials contaminated with this compound (e.g., weighing paper, pipette tips, gloves) directly into the designated hazardous waste container.

  • For solutions containing this compound, collect them in a labeled, sealed container for liquid hazardous waste.

  • Do not dispose of this compound or its solutions down the drain.[8][9]

4. End-of-Experiment Procedures:

  • Decontaminate the work area with an appropriate solvent.

  • Securely close the hazardous waste container.

  • Follow institutional procedures for the storage and pickup of hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_assessment Step 1: Assessment cluster_preparation Step 2: Preparation cluster_segregation Step 3: Segregation & Collection cluster_disposal Step 4: Storage & Disposal start Start: this compound Waste Generated sds Consult this compound SDS start->sds hazards Identify Hazards & Disposal Requirements sds->hazards container Select & Label Compatible Hazardous Waste Container hazards->container ppe Don Appropriate PPE container->ppe collect Collect Waste in Designated Container ppe->collect no_mix Do Not Mix with Other Waste Streams collect->no_mix storage Store in Secure Designated Area no_mix->storage ehs Contact EHS for Pickup storage->ehs end_node End: Proper Disposal ehs->end_node

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.